2,3-Dihydrooxazol-4-amine
Description
Structure
2D Structure
Properties
Molecular Formula |
C3H6N2O |
|---|---|
Molecular Weight |
86.09 g/mol |
IUPAC Name |
2,3-dihydro-1,3-oxazol-4-amine |
InChI |
InChI=1S/C3H6N2O/c4-3-1-6-2-5-3/h1,5H,2,4H2 |
InChI Key |
SFOWGVPNKPHFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=CO1)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dihydrooxazol-4-amine
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 2,3-Dihydrooxazol-4-amine. Due to the limited availability of data for this specific compound in its free base form, this document primarily focuses on its hydrochloride salt, this compound hydrochloride, for which more information is accessible. This guide collates available physicochemical data, outlines general synthetic strategies applicable to this class of compounds, and discusses the known biological activities of related amino-oxazoline structures. The information is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The core structure of this compound consists of a five-membered dihydrooxazole ring with an amine group substituted at the 4-position. While detailed experimental data for the free base is scarce, its structure can be inferred from its more stable and commercially available hydrochloride salt.
The chemical structure is represented by the SMILES code: NC1=COCN1.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₃H₇ClN₂O | [1] |
| Molecular Weight | 122.55 g/mol | [1] |
| CAS Number | Not Available | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Note: The data presented is for the hydrochloride salt of the compound.
Experimental Protocols: General Synthetic Approaches
General Synthesis of a 4-Amino-oxazoline Ring
A plausible synthetic route to a 4-amino-oxazoline derivative could involve the following conceptual steps, starting from an appropriate α-amino acid.
dot
Caption: General Synthetic Workflow for 4-Amino-oxazolines.
Detailed Methodological Considerations:
-
Starting Material Selection: The synthesis would likely commence with a protected serine or a related β-hydroxy-α-amino acid derivative where the side chain provides the hydroxyl group necessary for cyclization.
-
Amide Formation: The carboxylic acid of the protected amino acid would be activated and reacted with an ammonia equivalent to form the primary amide.
-
Cyclization: The key step is the cyclodehydration of the β-hydroxy amide intermediate. This is often achieved using reagents like triphenylphosphine and hexachloroethane or Burgess reagent.[2] The choice of reagent can influence the stereochemistry of the final product.
-
Deprotection: The final step involves the removal of any protecting groups from the amine and other functionalities to yield the target compound.
Biological Activity and Signaling Pathways
While there is no specific biological data for this compound, the broader class of compounds containing the amino-oxazoline scaffold has been investigated for various biological activities. These compounds are considered privileged structures in medicinal chemistry due to their ability to interact with a range of biological targets.
Derivatives of 2-aminooxazole have been explored as isosteres of 2-aminothiazoles, a well-known scaffold in drug discovery.[3] This suggests that this compound could potentially exhibit similar biological activities.
Known activities of related amino-oxazoline compounds include:
-
Antitubercular Activity: Certain N-substituted 4-phenyl-2-aminooxazoles have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[3][4]
-
Antimicrobial and Antifungal Properties: The oxazoline ring is a core component of many natural products with antimicrobial and antifungal properties.[5]
-
Enzyme Inhibition: The structural similarity to various endogenous molecules allows amino-oxazolines to act as enzyme inhibitors. For example, they have been investigated as inhibitors of nitric oxide synthase.
Given these activities, a hypothetical signaling pathway where a this compound derivative might act as an inhibitor of a key bacterial enzyme is depicted below.
dot
Caption: Hypothetical Bacterial Enzyme Inhibition Pathway.
Safety and Handling
Specific safety and handling information for this compound is not available. However, for its hydrochloride salt, general laboratory safety precautions should be followed. Based on safety data sheets for similar chemical compounds, the following handling guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[6][7]
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[1]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[7][8]
Conclusion
This compound represents an interesting chemical scaffold with potential for further investigation in medicinal chemistry. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its structure, potential synthetic routes, and plausible biological activities based on related compounds. Further research is warranted to fully elucidate the chemical and biological properties of this molecule and to explore its potential as a lead compound in drug discovery programs.
References
- 1. This compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. labelsds.com [labelsds.com]
- 8. assets.greenbook.net [assets.greenbook.net]
An In-depth Technical Guide to 2,3-Dihydrooxazol-4-amine: A Compound Shrouded in Obscurity
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of information regarding the discovery, history, and detailed experimental protocols for 2,3-Dihydrooxazol-4-amine. This technical guide addresses the current state of knowledge and highlights the scarcity of data for this specific heterocyclic compound.
While the broader classes of oxazole and dihydrooxazole derivatives are well-documented and recognized for their diverse applications in medicinal chemistry and materials science, this compound itself appears to be a largely unexplored chemical entity. The primary accessible information for this compound comes from commercial chemical suppliers, where it is listed as "this compound hydrochloride"[1]. These listings provide basic molecular information but do not offer insights into its synthesis, historical discovery, or potential applications.
The absence of this specific isomer in prominent scientific databases and peer-reviewed publications suggests that it may be a novel compound, a synthetic intermediate that has not been extensively characterized, or a structure that is synthetically challenging to produce or isolate.
The Broader Context: Dihydrooxazole and Oxazolamine Scaffolds
To provide context for researchers and drug development professionals, it is pertinent to discuss the general importance and synthesis of related dihydrooxazole and oxazolamine structures. These scaffolds are prevalent in numerous biologically active molecules and are often targeted in drug discovery programs.
General Synthetic Strategies for Dihydrooxazoles
The synthesis of the dihydrooxazole ring system can be achieved through various cyclization strategies. A common approach involves the reaction of amino alcohols with carboxylic acids or their derivatives. For instance, the Deoxo-Fluor reagent has been utilized for the efficient one-pot synthesis of oxazolines (dihydrooxazoles) from carboxylic acids and amino alcohols. This method proceeds under mild conditions and offers high yields.
A generalized workflow for such a synthesis is depicted below:
Biological Significance of Related Structures
Numerous derivatives of dihydrooxazoles and oxazolamines have been investigated for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. For example, various substituted dihydrooxazoles have shown promising antimicrobial activity against different pathogenic strains[2]. The oxazole ring is a key component in several natural products and pharmaceuticals.
Data Summary: The Void for this compound
In stark contrast to its structural relatives, there is no quantitative data, such as spectroscopic information (NMR, IR, MS), physical properties, or biological activity, available in the public domain for this compound. The following table summarizes the lack of available information:
| Data Type | This compound |
| Physical Properties | |
| Melting Point | Not Reported |
| Boiling Point | Not Reported |
| Solubility | Not Reported |
| Spectroscopic Data | |
| 1H NMR | Not Reported |
| 13C NMR | Not Reported |
| Mass Spectrometry | Not Reported |
| Infrared Spectroscopy | Not Reported |
| Biological Activity | |
| Antimicrobial Activity | Not Reported |
| Cytotoxicity | Not Reported |
| Other Pharmacological Data | Not Reported |
Conclusion and Future Directions
The current investigation into the discovery and history of this compound has revealed it to be an enigmatic compound with a notable absence from the scientific literature. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that any synthetic and characterization efforts would be novel.
Future work in this area would need to focus on the de novo synthesis of this compound. A potential, yet unverified, synthetic pathway could be conceptualized as follows:
Following a successful synthesis, comprehensive characterization using modern analytical techniques would be essential to confirm the structure and purity of the compound. Subsequently, screening for biological activity could unveil potential applications in medicine or other scientific fields. Until such work is undertaken and published, this compound will likely remain a molecule of theoretical interest rather than a practical tool for researchers.
References
A Technical Guide to the Anticipated Spectroscopic Profile of 2,3-Dihydrooxazol-4-amine
Introduction
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 2,3-Dihydrooxazol-4-amine based on the analysis of its functional groups and comparison to similar chemical structures.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH₂ | 2.0 - 5.0 | Broad Singlet | - | Chemical shift is highly dependent on solvent and concentration. |
| H-2 | ~4.5 - 5.5 | Triplet | ~8-10 | Coupled to the two H-3 protons. |
| H-3 | ~3.5 - 4.5 | Triplet | ~8-10 | Coupled to the H-2 proton. |
| H-5 | ~6.5 - 7.5 | Singlet | - | Olefinic proton adjacent to an amine group. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C-2 | 70 - 85 | Methylene carbon adjacent to oxygen and nitrogen. |
| C-3 | 45 - 60 | Methylene carbon adjacent to nitrogen. |
| C-4 | 140 - 160 | Olefinic carbon bonded to the amine group. |
| C-5 | 120 - 135 | Olefinic carbon. |
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3300 - 3500 | Medium | Two bands expected for a primary amine.[1] |
| C-H Stretch (Alkane) | 2850 - 3000 | Medium | |
| C=C Stretch | 1640 - 1680 | Medium | |
| N-H Bend (Amine) | 1580 - 1650 | Strong | [1] |
| C-N Stretch | 1020 - 1250 | Medium-Strong | [1] |
| C-O Stretch | 1000 - 1300 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z Ratio | Notes |
| [M]⁺ | 86.05 | Molecular ion peak for C₃H₆N₂O. |
| [M-NH₂]⁺ | 70.04 | Loss of the amino group. |
| [M-CH₂O]⁺ | 56.05 | Fragmentation of the dihydrooxazole ring. |
Experimental Protocols
As specific experimental protocols for the synthesis and analysis of this compound are not available, a general methodology for the synthesis of related amino-oxazoline structures is presented. This can be adapted by researchers for the specific target compound.
General Synthesis of Amino-oxazolines:
A common route to synthesize substituted amino-oxazolines involves the cyclization of β-hydroxy amides or related precursors. For this compound, a plausible synthetic route could involve the reaction of a protected α-amino-β-hydroxypropionitrile with a suitable cyclizing agent, followed by deprotection.
Spectroscopic Analysis Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: If structural confirmation is required, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Visualizations
Workflow for Spectroscopic Analysis of a Novel Compound
Caption: General workflow for the spectroscopic characterization of a newly synthesized chemical compound.
Logical Relationship of Functional Groups and Predicted IR Peaks
Caption: Correlation of functional groups in this compound with their expected IR absorption regions.
References
A Comprehensive Review of Oxazoline Compounds: Synthesis, Catalysis, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxazoline core, a five-membered heterocyclic motif, has garnered significant attention across diverse scientific disciplines. Its unique structural features and facile synthesis have positioned it as a privileged scaffold in asymmetric catalysis, a versatile building block in polymer chemistry, and a promising pharmacophore in medicinal chemistry. This technical guide provides a comprehensive review of the literature on oxazoline compounds, focusing on their synthesis, characterization, and applications, with a particular emphasis on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.
Synthesis of Oxazoline Compounds
The synthesis of the oxazoline ring can be achieved through various methodologies, with the most common being the cyclization of β-hydroxy amides. Other notable methods include the reaction of nitriles, carboxylic acids, or aldehydes with amino alcohols under different conditions, including conventional heating, microwave irradiation, or ultrasound.[1][2]
Experimental Protocol: Synthesis of Chiral Bis(oxazoline) (BOX) Ligands
This protocol details the synthesis of (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]-oxazole), a representative chiral BOX ligand.[3][4]
Materials:
-
(1R,2S)-(+)-cis-1-Amino-2-indanol
-
Diethyl malonimidate dihydrochloride
-
Dichloromethane (DCM)
-
Sodium hydride (NaH)
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
Procedure:
-
Synthesis of Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane:
-
An oven-dried 2-L three-necked round-bottomed flask is charged with (1R,2S)-(+)-cis-1-amino-2-indanol (2.1 equiv), diethyl malonimidate dihydrochloride (1 equiv), and dichloromethane.
-
The mixture is heated to 80 °C with stirring. After 5 minutes, the flask is removed from the heat and stirring is continued until it reaches room temperature, allowing the product to precipitate.
-
The white solid is filtered and dried under vacuum to yield the product.[4]
-
-
Synthesis of the Cyclopropyl-Linked BOX Ligand:
-
A flame-dried 1-L three-necked round-bottomed flask is charged with the product from the previous step (1 equiv) and anhydrous THF.
-
The mixture is cooled to 0 °C, and sodium hydride (3.0 equiv) is added in portions.
-
1,2-Dibromoethane (1.5 equiv) is added dropwise, and the reaction is warmed to room temperature and then heated to 50 °C for 2 hours.[4]
-
The reaction progress is monitored by ¹H NMR.
-
After completion, the reaction is worked up and the crude product is purified by filtration and washing with hexane. The final product is dried under high vacuum.[3]
-
Experimental Protocol: Synthesis of Oxazolines from L-Serine
This protocol describes the synthesis of a serine-derived oxazoline using a molybdenum dioxide catalyst.[5][6]
Materials:
-
L-serine methyl ester hydrochloride
-
1-Adamantanecarbonyl chloride
-
Acetonitrile
-
Potassium carbonate
-
MoO₂(acac)₂
-
6-Methyl-2-pyridinecarboxylic acid
-
Toluene
-
Ethyl acetate
-
Heptane
-
Silica gel
Procedure:
-
Synthesis of Methyl ((3S,5S,7S)-adamantane-1-carbonyl)-L-serinate:
-
In a dried, argon-flushed round-bottomed flask, L-serine methyl ester hydrochloride, acetonitrile, and potassium carbonate are combined.
-
The mixture is cooled to 0 °C, and a solution of 1-adamantanecarbonyl chloride in acetonitrile is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 14 hours.
-
The product is isolated through a workup procedure involving filtration and concentration.[6]
-
-
Molybdenum-Catalyzed Cyclization:
-
The serine derivative from the previous step is dissolved in toluene in a flask equipped with a Dean-Stark trap.
-
MoO₂(acac)₂ and 6-methyl-2-pyridinecarboxylic acid are added as catalysts.
-
The mixture is heated to reflux, and the reaction progress is monitored.
-
Upon completion, the mixture is cooled, and the crude product is purified by silica gel chromatography to yield the oxazoline.[5]
-
Applications in Asymmetric Catalysis
Chiral oxazoline-containing ligands, such as bis(oxazolines) (BOX) and phosphinooxazolines (PHOX), are highly effective in a wide range of metal-catalyzed asymmetric reactions.[7][8] These ligands create a chiral environment around the metal center, enabling high levels of enantioselectivity in the formation of the product.
Quantitative Data: Asymmetric Diels-Alder Reaction
The copper(II)-bis(oxazoline) catalyzed asymmetric Diels-Alder reaction is a powerful tool for the synthesis of chiral cyclic compounds. The following table summarizes representative data for this reaction.[9]
| Diene | Dienophile | Ligand | Catalyst | Yield (%) | ee (%) | Reference |
| Cyclopentadiene | 3-Acryloyloxazolidin-2-one | (S,S)-t-Bu-BOX | Cu(OTf)₂ | >90 | 96 | [4] |
| Cyclopentadiene | N-Acryloyloxazolidinone | Phenyl AraBOX | Cu(OTf)₂ | 98 | 97 | [10] |
Experimental Protocol: Copper-Catalyzed Asymmetric Diels-Alder Reaction
This protocol provides a general procedure for the enantioselective Diels-Alder reaction using a chiral bis(oxazoline) copper(II) complex.[9]
Materials:
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-t-Bu-BOX)
-
Copper(II) triflate (Cu(OTf)₂)
-
Dichloromethane (DCM), anhydrous
-
Diene (e.g., cyclopentadiene)
-
Dienophile (e.g., 3-acryloyloxazolidin-2-one)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried, argon-flushed flask, the chiral bis(oxazoline) ligand and Cu(OTf)₂ are dissolved in anhydrous DCM.
-
The solution is stirred at room temperature to form the chiral catalyst complex.
-
-
Diels-Alder Reaction:
-
The reaction flask is cooled to the desired temperature (e.g., -78 °C).
-
The dienophile is added to the catalyst solution.
-
The diene is then added slowly to the reaction mixture.
-
The reaction is stirred at the same temperature until completion, as monitored by TLC or HPLC.
-
-
Workup and Purification:
-
The reaction is quenched with a suitable reagent.
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by column chromatography to obtain the enantiomerically enriched Diels-Alder adduct.
-
Oxazoline-Containing Polymers
Poly(2-oxazoline)s are a class of polymers synthesized via cationic ring-opening polymerization (CROP) of 2-substituted 2-oxazolines. These polymers exhibit a range of properties, from hydrophilic to hydrophobic, depending on the nature of the side chain. Their biocompatibility and "stealth" properties, similar to polyethylene glycol (PEG), make them attractive for biomedical applications.[11][12]
Experimental Protocol: Cationic Ring-Opening Polymerization of 2-Ethyl-2-oxazoline
This protocol outlines the general procedure for the CROP of 2-ethyl-2-oxazoline.[11][13]
Materials:
-
2-Ethyl-2-oxazoline (monomer)
-
Initiator (e.g., methyl triflate, methyl tosylate)
-
Anhydrous solvent (e.g., acetonitrile, γ-butyrolactone)
-
Terminating agent (e.g., water, methanol)
Procedure:
-
Polymerization:
-
In a flame-dried, argon-flushed reaction vessel, the 2-ethyl-2-oxazoline monomer is dissolved in the anhydrous solvent.
-
The initiator is added to the solution to start the polymerization.
-
The reaction is heated to the desired temperature and stirred for the required time to achieve the target molecular weight. The progress of the polymerization can be monitored by techniques like ¹H NMR or size exclusion chromatography (SEC).
-
-
Termination:
-
The living polymerization is terminated by the addition of a nucleophilic agent, such as water or methanol.
-
-
Purification:
-
The polymer is precipitated in a non-solvent (e.g., diethyl ether).
-
The precipitated polymer is collected by filtration or centrifugation and dried under vacuum.
-
Therapeutic Potential of Oxazoline Compounds
Oxazoline derivatives have been reported to possess a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][14][15] Their therapeutic potential stems from their ability to interact with various biological targets.
Quantitative Data: Biological Activity of Oxazoline Derivatives
The following table presents IC₅₀ values for the cytotoxic activity of selected oxazoline derivatives against different cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Salicyloyl oxazoline derivative 4c | MDA-MB-231 | nanomolar concentration | [16] |
| Salicyloyl oxazoline derivative 5d | K562 | high activity | [16] |
| Salicyloyl oxazoline derivative 8c | MCF7 | high activity | [16] |
| Salicyloyl oxazoline derivative 10c | MDA-MB-231 | nanomolar concentration | [16] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Oxazoline compound to be tested
-
MTT reagent
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The oxazoline compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in cell culture medium.
-
The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compound. Control wells receive medium with the solvent only.
-
-
Incubation:
-
The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
MTT reagent is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
The formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each concentration of the compound relative to the control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Signaling Pathways
Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of oxazoline-related compounds. Some derivatives have been shown to modulate key signaling pathways involved in cancer and inflammation, such as the NF-κB and PI3K/Akt pathways.[18][19]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. A Review of the Synthesis of Oxazoline Derivatives. | Semantic Scholar [semanticscholar.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Living cationic ring-opening polymerization of 2-ethyl-2-oxazoline following sustainable concepts: microwave-assisted and droplet-based millifluidic processes in an ionic liquid medium - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. ijpsr.com [ijpsr.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Novel Synthetic Oxazines Target NF-κB in Colon Cancer In Vitro and Inflammatory Bowel Disease In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
2,3-Dihydrooxazol-4-amine: A Comprehensive Technical Guide to a Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2,3-Dihydrooxazol-4-amine and its more stable tautomeric form, 4,5-dihydro-1,3-oxazol-2-amine, as versatile heterocyclic building blocks in medicinal chemistry and drug development. While direct experimental data for this compound is scarce due to its likely transient nature, this document extrapolates its potential utility based on the well-established chemistry of its isomers. This guide covers the synthesis, chemical properties, and diverse applications of amino-oxazolines, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate a comprehensive understanding for researchers in the field.
Introduction: The Amino-Oxazoline Core
The oxazoline ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. The introduction of an amino group to the dihydrooxazole (oxazoline) core gives rise to a class of compounds with significant potential as building blocks for drug discovery. These amino-oxazolines can exist in different isomeric and tautomeric forms, with the 2-amino-2-oxazoline (also known as 4,5-dihydro-1,3-oxazol-2-amine) being the most extensively studied. Theoretical studies suggest that the amino tautomer is generally more stable than the corresponding imino form, such as this compound.[1] This guide will primarily focus on the chemistry of the stable 2-amino-2-oxazoline isomer while discussing the potential role and reactivity of its this compound tautomer.
Tautomerism in Amino-Oxazolines
The interconversion between the amino and imino forms of amino-oxazolines is a key aspect of their chemistry. This tautomerization involves the migration of a proton and a shift of a double bond.[1][2][3] The equilibrium between these forms can be influenced by factors such as solvent polarity, pH, and substitution patterns on the ring.[4][5]
Caption: Tautomeric equilibrium between the more stable amino and less stable imino forms of amino-oxazoline.
Synthesis of Amino-Oxazolines
The synthesis of the 2-amino-2-oxazoline scaffold is well-established and can be achieved through several synthetic routes. The most common methods involve the cyclization of β-amino alcohols with cyanogen bromide or the reaction of 2-aminoethanol with nitriles.
General Experimental Protocol: Synthesis of 2-Amino-2-oxazoline from 2-Aminoethanol and Cyanogen Bromide
This protocol describes a common laboratory-scale synthesis of the parent 2-amino-2-oxazoline.
Materials:
-
2-Aminoethanol
-
Cyanogen bromide (Caution: Highly toxic)
-
Sodium carbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 2-aminoethanol (1 equivalent) in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
A solution of cyanogen bromide (1 equivalent) in diethyl ether is added dropwise to the cooled 2-aminoethanol solution over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 12 hours.
-
The resulting white precipitate (2-aminoethanol hydrobromide) is removed by filtration.
-
The filtrate is then treated with a saturated aqueous solution of sodium carbonate to neutralize any remaining acid and to facilitate the cyclization.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-amino-2-oxazoline.
-
The product can be further purified by distillation or recrystallization.
Caption: Experimental workflow for the synthesis of 2-amino-2-oxazoline.
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical and spectroscopic data for the parent 4,5-dihydro-1,3-oxazol-2-amine.
| Property | Value |
| Molecular Formula | C₃H₆N₂O |
| Molecular Weight | 86.09 g/mol |
| Melting Point | 105 °C |
| Boiling Point | 148.5 °C at 760 mmHg |
| Flash Point | 43.6 °C |
| Refractive Index | 1.591 |
| ¹H NMR (CDCl₃, δ) | ~3.7 (t, 2H, CH₂O), ~3.2 (t, 2H, CH₂N), ~4.5 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, δ) | ~160 (C=N), ~67 (CH₂O), ~45 (CH₂N) |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1680 (C=N stretch) |
Reactions of the Amino-Oxazoline Core
The 2-amino-2-oxazoline scaffold offers multiple reactive sites, making it a valuable building block for the synthesis of more complex molecules. The exocyclic amino group can be acylated, alkylated, or used in condensation reactions, while the endocyclic nitrogen can participate in N-alkylation or coordination to metal centers.
N-Acylation
The exocyclic amino group readily undergoes acylation with acid chlorides or anhydrides to form N-acyl-2-amino-2-oxazolines. These derivatives are important intermediates in the synthesis of various biologically active compounds.
N-Alkylation
Alkylation can occur at either the exocyclic or endocyclic nitrogen, depending on the reaction conditions and the nature of the alkylating agent.
Condensation Reactions
The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further modified.
Caption: Key reactions of the 2-amino-2-oxazoline core.
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of amino-oxazolines have shown a wide range of biological activities, making them attractive scaffolds for drug development.
Antimicrobial Agents
Several studies have reported the synthesis of substituted 2-amino-oxazoline and related dihydrooxazole derivatives with significant antibacterial and antifungal activities.[6] The structural modifications on the oxazoline core allow for the fine-tuning of their antimicrobial spectrum and potency.
Enzyme Inhibitors
The rigid heterocyclic structure of the amino-oxazoline core makes it a suitable template for the design of enzyme inhibitors. By introducing appropriate substituents that can interact with the active site of a target enzyme, potent and selective inhibitors can be developed.
Ligands for Asymmetric Catalysis
Chiral oxazolines are widely used as ligands in asymmetric catalysis. The introduction of an amino group provides an additional coordination site and a point for further functionalization, enabling the development of novel chiral ligands for a variety of metal-catalyzed reactions.
Conclusion
This compound, while likely an unstable tautomer, is part of the versatile amino-oxazoline family of heterocyclic compounds. Its more stable isomer, 4,5-dihydro-1,3-oxazol-2-amine, serves as a valuable and readily accessible building block in organic synthesis and medicinal chemistry. The ability to functionalize the amino-oxazoline core at multiple positions allows for the creation of diverse molecular architectures with a wide range of biological activities. This guide provides a foundational understanding of the synthesis, properties, and applications of this important class of heterocycles, intended to aid researchers in the design and development of novel chemical entities for various therapeutic areas. Further investigation into the factors governing the tautomeric equilibrium of amino-oxazolines may open new avenues for their application in drug discovery and materials science.
References
- 1. Utilizing Tautomerization of 2-Amino-Oxazoline in Hydrogen Bonding Tripodal Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomer - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers and Tautomers of 2,3-Dihydrooxazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydrooxazol-4-amine and its isomers represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Understanding the tautomeric and isomeric landscape of this scaffold is crucial for predicting its physicochemical properties, biological activity, and metabolic fate. This technical guide provides a comprehensive overview of the potential isomers and tautomers of this compound, drawing upon theoretical calculations and experimental data from analogous systems due to the limited direct literature on the target molecule. This document outlines the probable tautomeric forms, their relative stabilities, and the key structural isomers. Furthermore, it presents hypothetical experimental protocols for synthesis and characterization, alongside a discussion of the analytical techniques best suited for elucidating the tautomeric equilibrium.
Introduction: The this compound Scaffold
The oxazoline ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of an amino group at the 4-position of the 2,3-dihydrooxazole ring system opens up possibilities for diverse functionalization and interaction with biological targets. However, the presence of this amino group also introduces the potential for tautomerism, a form of constitutional isomerism where isomers are in dynamic equilibrium, readily interconverting through the migration of a proton. The position of this equilibrium can significantly impact the molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby influencing its pharmacological profile.
Isomers of this compound
Beyond tautomerism, several structural isomers of this compound exist, each with a distinct connectivity of atoms. These are not in dynamic equilibrium under normal conditions and would represent distinct chemical entities.
Positional Isomers of the Amino Group
The amino group can be positioned at different locations on the dihydrooxazole ring, leading to distinct positional isomers.
Ring Isomers
Isomers can also arise from different arrangements of the heteroatoms within the five-membered ring.
Tautomerism of this compound
The most significant aspect of the isomerism of this compound is the prototropic tautomerism involving the exocyclic amino group and the ring nitrogen atom. The two primary tautomeric forms are the amino form and the imino form.
-
Amino Tautomer: this compound
-
Imino Tautomer: 2,3-Dihydrooxazol-4(5H)-imine
A third potential tautomer, though likely less stable, is the enol-imine form, which would involve the migration of a proton from the C5 position to the exocyclic nitrogen.
Theoretical Insights into Tautomeric Stability
This preference for the amino form in related five-membered heterocyclic amines is a common observation and is influenced by factors such as aromaticity of the ring, bond angles, and electronic effects.
Experimental Evidence from Analogous Systems
Experimental evidence for the existence of both amino and imino tautomers of amino-oxazolines comes from coordination chemistry. While the free ligand exists predominantly in the amino form, coordination to a metal ion can shift the equilibrium towards the imino tautomer.[2] This is because the imino form can offer a different coordination mode or electronic properties that are more favorable for complexation. This demonstrates that the imino form is accessible and that the tautomeric equilibrium can be influenced by the chemical environment.
The logical relationship between the tautomers and the factors influencing their equilibrium is depicted in the following diagram:
References
Technical Guide: Safety and Handling of 2,3-Dihydrooxazol-4-amine
Chemical Identification
| Identifier | Value | Reference |
| Chemical Name | 2,3-Dihydrooxazol-4-amine | N/A |
| Synonyms | 4-Amino-2,3-dihydrooxazole, 4-Aminooxazoline | N/A |
| CAS Number | Not Found | N/A |
| Molecular Formula | C₃H₆N₂O | [1] |
| Molecular Weight | 86.09 g/mol | [1] |
| Structure | N/A | |
| Hydrochloride Salt | 4,5-dihydro-1,3-oxazol-2-amine hydrochloride | [2] |
| CAS (HCl Salt) | 24665-92-7 | [2] |
| Molecular Formula (HCl Salt) | C₃H₇ClN₂O | [2] |
| Molecular Weight (HCl Salt) | 122.55 g/mol | [2] |
Hazard Identification and Classification
The following hazard information is based on the hydrochloride salt of this compound. The free base is expected to have similar, though potentially not identical, hazard properties.
GHS Classification (for Hydrochloride Salt)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
Signal Word: Danger
GHS Pictograms:
corrosion, irritation
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[3]
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P310: Immediately call a POISON CENTER or doctor/physician.[3]
Physical and Chemical Properties
Limited experimental data is available for the physical and chemical properties of this compound. The following are predicted or based on general characteristics of similar compounds.
| Property | Value |
| Appearance | Solid (predicted) |
| Odor | No data available |
| Solubility | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Flash Point | No data available |
| Density | No data available |
Handling and Storage
Safe Handling Workflow
Caption: General safe handling workflow for this compound.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
-
The hydrochloride salt is recommended to be stored under an inert atmosphere at 2-8°C.[4]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as specified in Section 4. Avoid dust formation and contact with the substance.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal. Clean the spill area with a suitable decontaminating agent.
Experimental Protocols
No specific experimental protocols for the use of this compound were identified in the public domain. Researchers should develop their own detailed protocols based on the intended application, incorporating the safety and handling precautions outlined in this guide. A general workflow for a chemical reaction is provided below.
Chemical Synthesis Workflow
References
- 1. 4,5-dihydro-1,3-oxazol-2-amine | 24665-93-8, 4,5-dihydro-1,3-oxazol-2-amine Formula - ECHEMI [echemi.com]
- 2. 4,5-dihydro-1,3-oxazol-2-amine hydrochloride | 24665-92-7; 375855-07-5 | Buy Now [molport.com]
- 3. 375855-07-5|4,5-Dihydrooxazol-2-amine hydrochloride| Ambeed [ambeed.com]
- 4. This compound hydrochloride|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,3-Dihydrooxazol-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dihydrooxazol-4-amine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery as a scaffold for the synthesis of novel bioactive molecules. This document outlines a proposed laboratory-scale synthetic route for this compound, commencing from the readily available starting material, N-Boc-L-alanine. The protocol is designed to be a reproducible and scalable method for obtaining the target compound in sufficient quantities for further research and development.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process that begins with the reduction of N-Boc-L-alanine to the corresponding aldehyde. This is followed by a cyanohydrin formation, subsequent hydrolysis of the nitrile to an amide, and finally, a cyclization reaction to yield the target dihydrooxazole.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Materials and Methods
-
N-Boc-L-alanine
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Ethyl chloroformate
-
Lithium aluminum hydride (LiAlH\u2084)
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI\u2082)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO\u2083)
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
-
Anhydrous sodium sulfate (Na\u2082SO\u2084)
-
Silica gel for column chromatography
Step 1: Synthesis of N-Boc-L-alaninal
-
To a solution of N-Boc-L-alanine (1.0 eq) in dry THF at 0 °C, add ethyl chloroformate (1.1 eq) followed by pyridine (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (1.1 eq) in water and add it to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Extract the product with EtOAc, wash with saturated NaHCO\u2083 solution and brine, dry over Na\u2082SO\u2084, and concentrate under reduced pressure to obtain the Weinreb amide.
-
Dissolve the Weinreb amide in dry THF and cool to 0 °C.
-
Slowly add a solution of LiAlH\u2084 (1.5 eq) in THF.
-
Stir at 0 °C for 2 hours.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension and concentrate the filtrate to afford N-Boc-L-alaninal.
Step 2: Synthesis of α-Hydroxy-β-(N-Boc-amino)propanamide
-
To a solution of N-Boc-L-alaninal (1.0 eq) in dry DCM, add TMSCN (1.2 eq) and a catalytic amount of ZnI\u2082.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over Na\u2082SO\u2084, and concentrate to give the crude cyanohydrin.
-
Dissolve the crude cyanohydrin in a mixture of concentrated HCl and water (1:1).
-
Heat the mixture at 80 °C for 6 hours.
-
Cool the reaction to room temperature and neutralize with a saturated NaHCO\u2083 solution.
-
Extract the product with EtOAc, dry over Na\u2082SO\u2084, and purify by column chromatography (EtOAc/Hexanes) to yield α-hydroxy-β-(N-Boc-amino)propanamide.
Step 3: Synthesis of this compound
-
Dissolve α-hydroxy-β-(N-Boc-amino)propanamide (1.0 eq) in dry DCM and cool to -78 °C.
-
Slowly add DAST (1.2 eq) to the solution.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of a saturated NaHCO\u2083 solution.
-
Extract the product with DCM, dry over Na\u2082SO\u2084, and concentrate under reduced pressure.
-
Dissolve the crude product in a solution of 4M HCl in dioxane to effect deprotection of the Boc group.
-
Stir for 2 hours at room temperature.
-
Concentrate the reaction mixture and triturate with diethyl ether to afford this compound hydrochloride as a solid.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of this compound.
Data Presentation
Table 1: Summary of Reactant Quantities and Product Yields
| Step | Starting Material | Molar Eq. | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | N-Boc-L-alanine | 1.0 | N-Boc-L-alaninal | 10.0 | 8.5 | 85 |
| 2 | N-Boc-L-alaninal | 1.0 | α-Hydroxy-β-(N-Boc-amino)propanamide | 8.5 | 6.4 | 75 |
| 3 | α-Hydroxy-β-(N-Boc-amino)propanamide | 1.0 | This compound HCl | 6.4 | 3.5 | 55 |
Table 2: Characterization Data for this compound Hydrochloride
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 185-190 °C (decomposes) |
| ¹H NMR (400 MHz, D₂O) | δ 4.85 (q, J = 6.8 Hz, 1H), 4.60 (t, J = 8.0 Hz, 1H), 4.20 (t, J = 8.0 Hz, 1H), 1.50 (d, J = 6.8 Hz, 3H) |
| ¹³C NMR (100 MHz, D₂O) | δ 168.2, 75.1, 68.4, 18.5 |
| Mass Spec (ESI+) | m/z 101.07 [M+H]⁺ |
| Purity (HPLC) | >95% |
Disclaimer
This document provides a proposed synthetic route and protocols. The experimental procedures should be carried out by trained professionals in a suitable laboratory setting. All reactions should be performed with appropriate safety precautions. The quantitative data presented are representative and may vary based on experimental conditions.
Application Notes and Protocols for 2-Aminooxazoline Scaffolds in Medicinal Chemistry
Introduction
While the specific scaffold of 2,3-Dihydrooxazol-4-amine is not extensively documented in medicinal chemistry literature, the closely related and broader class of 2-aminooxazolines has emerged as a significant pharmacophore in the development of novel therapeutic agents. This document provides a detailed overview of the applications of the 2-aminooxazoline scaffold, focusing on its utility in the design of agents targeting the central nervous system (CNS) and infectious diseases. The information presented herein is intended for researchers, scientists, and drug development professionals.
Application Note 1: 2-Aminooxazolines as TAAR1 Agonists for CNS Disorders
Background
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor implicated in various neurological and psychiatric disorders, including schizophrenia, depression, and addiction.[1] Agonism of TAAR1 has been identified as a promising therapeutic strategy. The 2-aminooxazoline scaffold has been successfully employed to develop potent and selective TAAR1 agonists.[2][3]
Mechanism of Action
2-Aminooxazoline-based TAAR1 agonists bind to and activate the TAAR1 receptor, modulating downstream signaling pathways. This activation can influence neurotransmitter systems, offering a potential mechanism for treating psychiatric conditions. The selectivity of these compounds against other receptors, such as adrenergic receptors, is a critical aspect of their therapeutic potential, minimizing off-target effects.[1]
Structure-Activity Relationships (SAR)
A medicinal chemistry campaign starting from a known adrenergic compound led to the discovery of highly potent and selective 2-aminooxazoline TAAR1 agonists. Key SAR findings include:
-
Stereochemistry: The (S)-enantiomer of the aminooxazoline derivatives consistently demonstrates higher activity.[2]
-
Linker Modification: Opening the central six-membered ring of a parent adrenergic compound and introducing the 2-aminooxazoline moiety led to a significant increase in TAAR1 potency and selectivity.[1]
-
Substitutions:
-
(S)-phenethyl derivatives are more potent TAAR1 ligands with better selectivity against the α2A adrenergic receptor compared to (S)-benzyl derivatives.[1]
-
Additional methyl substitution at the chiral center is generally not well-tolerated.[1]
-
Larger substituents at the meta- and para-positions of the phenyl ring, as well as fluorination, can be detrimental to activity.[2]
-
Quantitative Data
The following table summarizes the in vitro activity of representative 2-aminooxazoline TAAR1 agonists.[1]
| Compound ID | Structure | hTAAR1 EC50 (nM) | hα2A EC50 (nM) | Selectivity (α2A/TAAR1) |
| 12 (RO5166017) | 4-((S)-2-Amino-propyl)-5-m-tolyl-4,5-dihydro-oxazol-2-ylamine | 28 | >10000 | >357 |
| 18 (RO5256390) | 4-((S)-1-Ethyl-propyl)-5-(3-fluoro-phenyl)-4,5-dihydro-oxazol-2-ylamine | 5.4 | >3000 | >556 |
| 36 (RO5203648) | 4-((S)-2-Amino-2-methyl-propyl)-5-(3-fluoro-phenyl)-4,5-dihydro-oxazol-2-ylamine | 15 | >10000 | >667 |
| 48 (RO5263397) | 4-((R)-1-Cyclopropylmethyl-2-methoxy-ethyl)-5-(3-fluoro-phenyl)-4,5-dihydro-oxazol-2-ylamine | 3.9 | >10000 | >2564 |
Experimental Protocols
General Synthesis of 2-Aminooxazolines [1]
A general method for the synthesis of 2-aminooxazolines involves the cyclization of the corresponding amino alcohols with cyanogen bromide in the presence of a base.
-
Step 1: Amino Alcohol Preparation: Enantiomerically pure amino alcohols can be obtained from the chiral pool, for example, through the reduction of amino acids or their derivatives.
-
Step 2: Cyclization:
-
To a solution of the amino alcohol (1 equivalent) in a suitable solvent (e.g., THF), add a base such as potassium carbonate (K2CO3) (2 equivalents).
-
Add a solution of cyanogen bromide (BrCN) (1.1 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminooxazoline.
-
In Vitro TAAR1 Functional Assay [1]
The functional activity of the synthesized compounds at the human TAAR1 receptor can be assessed using a cell-based assay that measures the accumulation of a second messenger, such as cAMP.
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human TAAR1 receptor.
-
Assay Procedure:
-
Plate the cells in a suitable microplate format.
-
Incubate the cells with a phosphodiesterase inhibitor for 30 minutes to prevent cAMP degradation.
-
Add the test compounds at various concentrations.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF-based assay).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax value is expressed as a percentage of the response to a full agonist like phenethylamine.
-
Visualizations
Caption: TAAR1 Signaling Pathway Activation.
Application Note 2: 2-Aminooxazoles as Antimicrobial Agents
Background
The rise of antimicrobial resistance necessitates the discovery of novel scaffolds for the development of new antibiotics. The 2-aminooxazole moiety has been investigated as a bioisostere of the problematic 2-aminothiazole scaffold in antimicrobial drug discovery. This isosteric replacement has been shown to improve physicochemical properties, such as water solubility, while maintaining or even enhancing antimicrobial activity, particularly against mycobacteria.[4]
Mechanism of Action
While the exact mechanism of action for many 2-aminooxazole-based antimicrobials is still under investigation, molecular docking and dynamics simulations suggest that they may target essential bacterial enzymes. For mycobacteria, the β-ketoacyl-acyl carrier protein synthase III (FabH) has been proposed as a potential target.[4] Inhibition of this enzyme would disrupt fatty acid synthesis, which is crucial for the survival of the bacterium.
Structure-Activity Relationships (SAR)
In a series of N-oxazolyl- and N-thiazolylcarboxamides, the following SAR observations were made:
-
Isosteric Replacement: The replacement of the 2-aminothiazole (2-AMT) ring with a 2-aminooxazole (2-AMO) ring generally resulted in comparable or improved antimycobacterial activity.[4]
-
Hydrophilicity: The 2-aminooxazole derivatives consistently showed significantly increased hydrophilicity and water solubility compared to their thiazole counterparts.[4]
-
Substitution Pattern: The nature and position of substituents on the pyridinecarboxylic acid and the phenyl ring of the 2-aminooxazole core influence the antimicrobial potency.
Quantitative Data
The following table presents the minimum inhibitory concentration (MIC) values for representative 2-aminooxazole and 2-aminothiazole derivatives against Mycobacterium tuberculosis H37Ra.[4]
| Compound Type | R Group | MIC (µg/mL) - 2-Aminothiazole | MIC (µg/mL) - 2-Aminooxazole |
| Subtype I | 4-Cl | 6.25 | 3.13 |
| Subtype I | 4-Br | 12.5 | 6.25 |
| Subtype II | 3-CF3 | 25 | 12.5 |
| Subtype II | 4-F | >50 | 25 |
Experimental Protocols
General Synthesis of N-oxazolylcarboxamides [4]
-
Step 1: Synthesis of 2-Aminooxazole Core: Synthesize the substituted 2-aminooxazole core via appropriate synthetic routes, which may involve the reaction of α-haloketones with urea or its derivatives.
-
Step 2: Amide Coupling:
-
Dissolve the desired pyridinecarboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF).
-
Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the synthesized 2-aminooxazole (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Antimycobacterial Susceptibility Testing [4]
The antimicrobial activity against M. tuberculosis can be determined using the broth microdilution method.
-
Bacterial Culture: Grow M. tuberculosis H37Ra in an appropriate broth medium (e.g., Middlebrook 7H9 supplemented with OADC).
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of the mycobacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by using a growth indicator like resazurin.
Visualizations
Caption: Workflow for Antimicrobial Drug Discovery.
Conclusion
The 2-aminooxazoline scaffold represents a versatile and valuable building block in modern medicinal chemistry. Its successful application in the development of TAAR1 agonists for CNS disorders and as a promising scaffold for novel antimicrobial agents highlights its potential. The favorable physicochemical properties of 2-aminooxazoles, particularly their increased hydrophilicity compared to isosteric thiazoles, make them an attractive choice for lead optimization. Further exploration of this scaffold is warranted to uncover its full therapeutic potential across various disease areas.
References
- 1. Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes: Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of chiral molecules, which is of paramount importance in the pharmaceutical and fine chemical industries. While a direct application of 2,3-Dihydrooxazol-4-amine in asymmetric catalysis is not extensively documented in the reviewed literature, a closely related and highly significant class of compounds, chiral oxazoline-containing ligands, particularly bis(oxazoline) ligands, have proven to be exceptionally versatile and effective in a wide array of enantioselective transformations.
This document provides detailed application notes and protocols for the use of chiral bis(oxazoline) ligands in asymmetric catalysis, drawing upon established methodologies and key findings in the field. The content is tailored for researchers, scientists, and professionals in drug development, offering a practical guide to the application of these powerful catalytic tools.
Chiral bis(oxazoline) ligands, often abbreviated as BOX ligands, are a class of C2-symmetric chiral ligands that can coordinate with various metal precursors to form chiral Lewis acid catalysts. These catalysts are highly effective in promoting a variety of asymmetric reactions, leading to products with high enantiomeric excess (ee). The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center.
Key Applications:
-
Enantioselective Hydroamination: Chiral lanthanide complexes with C2-symmetric bis(oxazoline) ligands have been shown to catalyze the enantioselective intramolecular hydroamination of alkenes, dienes, allenes, and alkynes, providing a direct route to chiral nitrogen-containing heterocycles.[1] The reaction mechanism is proposed to proceed through a rate-determining Ln-N alkene insertion.[1]
-
Asymmetric Henry Reactions: Copper-bis(sulfonamide)-diamine complexes, which can be conceptually related to the broader class of chiral nitrogen-containing ligands, have been successfully employed in asymmetric Henry reactions to synthesize chiral nitroalcohols. These products are valuable intermediates in the synthesis of oxazolidinone-based drugs like linezolid and rivaroxaban.[2]
-
Reductive Hydroalkylation: Nickel-catalyzed enantioselective reductive hydroalkylation of enamides and enolates using chiral ligands provides access to enantioenriched α-branched aliphatic amines and alcohols.[3]
-
[4+2] Cycloadditions: Synergistic Palladium/amine catalysis utilizing chiral ligands can facilitate asymmetric [4+2] cycloadditions, leading to the formation of complex chiral aza-heterocycles.[4]
Data Presentation
The efficacy of chiral bis(oxazoline) and related ligands in asymmetric catalysis is demonstrated by the high enantioselectivities and yields achieved in various reactions. The following tables summarize representative quantitative data from the literature.
Table 1: Enantioselective Intramolecular Hydroamination/Cyclization of Alkenyl Amines
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| Lanthanide-bis(oxazoline) | 2,2-dimethyl-4-pentenylamine | 2,4,4-trimethylpyrrolidine | Quantitative | High | [1] |
| Cationic Zirconium Complex | Secondary Amines | Chiral Heterocycles | Quantitative | 20-82 | [1] |
Table 2: Asymmetric Henry Reaction for the Synthesis of Chiral Nitroalcohols
| Catalyst System | Substrates | Product | Yield (%) | ee (%) | Reference |
| Cu-bis(sulfonamide)-diamine | Carbamate-acetaldehydes, Nitromethane | 3-amino-2-hydroxy-1-nitro skeleton | 92 | 94 | [2] |
Table 3: Nickel-Catalyzed Enantioselective Reductive Hydroalkylation
| Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |
| Chiral Ligand (L4) | N-methyl aliphatic enamide | Chiral Amide (4v) | 79 | 80 | [3] |
| Chiral Ligand | Linear Aliphatic Enamides | Chiral Amides (4p-4t) | 51-88 | 90-96 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the application of chiral nitrogen-containing ligands in asymmetric catalysis.
Protocol 1: General Procedure for Lanthanide-Catalyzed Enantioselective Intramolecular Hydroamination of Alkenyl Amines
Materials:
-
Lanthanide precursor (e.g., La(N(SiMe3)2)3)
-
Chiral bis(oxazoline) ligand
-
Anhydrous toluene
-
Alkenyl amine substrate
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a nitrogen-filled glovebox, dissolve the chiral bis(oxazoline) ligand (1.1 equivalents) in anhydrous toluene.
-
Add the lanthanide precursor (1.0 equivalent) to the ligand solution and stir for 1 hour at room temperature to form the catalyst complex.
-
To a separate vial, add the alkenyl amine substrate.
-
Add the prepared catalyst solution (typically 5-10 mol%) to the substrate.
-
Seal the reaction vessel and heat to the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction to room temperature.
-
The product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Copper-Catalyzed Asymmetric Henry Reaction
Materials:
-
Copper(II) salt (e.g., Cu(OAc)2)
-
Chiral bis(sulfonamide)-diamine ligand
-
Anhydrous solvent (e.g., THF, CH2Cl2)
-
Aldehyde substrate (e.g., carbamate-acetaldehyde)
-
Nitromethane
-
Base (e.g., triethylamine)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the copper(II) salt and the chiral ligand.
-
Add the anhydrous solvent and stir at room temperature until a homogeneous solution is formed.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Add the aldehyde substrate, followed by nitromethane.
-
Slowly add the base to initiate the reaction.
-
Stir the reaction mixture at the same temperature until the starting material is consumed (as monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of chiral bis(oxazoline) ligands in asymmetric catalysis.
References
- 1. The enantioselective intramolecular aminative functionalization of unactivated alkenes, dienes, allenes and alkynes for the synthesis of chiral nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 2,3-Dihydrooxazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrooxazol-4-amine, a heterocyclic amine, represents a core structural motif in various pharmacologically active compounds. Its characterization is a critical step in drug discovery and development, ensuring purity, confirming identity, and enabling further structural modifications. These application notes provide detailed protocols for the comprehensive analytical characterization of this compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Acquisition Parameters (Typical):
-
¹H NMR:
-
Spectral Width: 10-12 ppm
-
Pulse Angle: 30-45 degrees
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR:
-
Spectral Width: 200-220 ppm
-
Pulse Angle: 45 degrees
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Expected ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for this compound. These values are estimations based on data from structurally similar compounds and may vary depending on the solvent and experimental conditions.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-2 | 4.0 - 4.5 (t) | - |
| H-3 | 3.5 - 4.0 (t) | - |
| H-5 | 6.5 - 7.0 (s) | - |
| NH₂ | 5.0 - 6.0 (br s) | - |
| C-2 | 60 - 70 | - |
| C-3 | 45 - 55 | - |
| C-4 | 150 - 160 | - |
| C-5 | 110 - 120 | - |
Note: (s) = singlet, (t) = triplet, (br s) = broad singlet. Coupling patterns will depend on the specific substitution and conformation.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, and its fragmentation pattern can further confirm the structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid or a dilute solution of the compound into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 10-200 to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.
Expected Mass Spectrometry Data
The molecular weight of this compound (C₃H₆N₂O) is 86.09 g/mol .
| m/z | Proposed Fragment | Notes |
| 86 | [M]⁺ | Molecular Ion |
| 85 | [M-H]⁺ | Loss of a hydrogen atom |
| 70 | [M-NH₂]⁺ | Loss of the amino group |
| 56 | [M-CH₂O]⁺ | Cleavage of the oxazoline ring |
| 43 | [C₂H₃N]⁺ | Fragment from ring cleavage |
| 42 | [C₂H₄N]⁺ | Common fragment for amines |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase method is generally suitable for this polar compound.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., water/acetonitrile mixture) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Detector: UV detector set at a wavelength where the compound has significant absorbance (e.g., 210-230 nm).
-
-
Chromatographic Conditions (Typical):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Determine the retention time and peak area. Purity can be assessed by the percentage of the main peak area relative to the total peak area.
Expected HPLC Data
| Parameter | Expected Value |
| Retention Time | 3 - 7 minutes (highly dependent on the specific column and gradient) |
| Purity | >95% (for a pure standard) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400 - 3200 | N-H | Stretching (amine) |
| 3100 - 3000 | C-H | Stretching (alkene) |
| 2950 - 2850 | C-H | Stretching (alkane) |
| 1680 - 1620 | C=N | Stretching |
| 1650 - 1550 | N-H | Bending (amine) |
| 1200 - 1000 | C-O | Stretching (ether) |
Visualizations
Caption: Overall workflow for the characterization of this compound.
Caption: High-Performance Liquid Chromatography (HPLC) experimental protocol.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
2,3-Dihydrooxazol-4-amine as a ligand in organometallic chemistry.
Due to a lack of specific research and applications of 2,3-Dihydrooxazol-4-amine as a ligand in organometallic chemistry within the provided search results, the creation of detailed Application Notes and Protocols is not possible at this time. The available information does not contain the necessary quantitative data, experimental methodologies, or established chemical pathways to fulfill the user's request for comprehensive documentation, data tables, and visualizations.
Extensive searches for organometallic complexes, catalytic applications, and spectroscopic data involving this compound did not yield specific examples of its use as a ligand. The search results primarily consist of general information on related heterocyclic compounds, commercial product listings for the hydrochloride salt of the molecule, and broader concepts in organometallic and coordination chemistry. Without concrete examples of its coordination to metal centers and subsequent applications, the generation of the requested detailed scientific content cannot be accurately and factually completed. Further research and publication in the field would be required to build the foundational knowledge necessary for such a document.
Application Note: One-Pot Synthesis of 2-Oxazoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Oxazolines are privileged five-membered heterocyclic scaffolds prominently featured in a wide array of biologically active natural products, pharmaceuticals, and functional materials. Their derivatives are known to possess antibiotic, anti-inflammatory, anti-fungal, and antineoplastic properties. Furthermore, chiral oxazolines are indispensable in asymmetric synthesis, where they serve as highly effective ligands (e.g., BOX and PyBOX) or chiral auxiliaries. The development of efficient and atom-economical synthetic routes to these valuable compounds is a significant goal in organic chemistry. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer substantial advantages by reducing reaction time, minimizing solvent waste, and often increasing overall yields. This document provides detailed protocols and comparative data for several robust one-pot methods for synthesizing 2-oxazoline derivatives.
Method 1: Lewis Acid-Catalyzed Synthesis from Alkenes and Nitriles
This method facilitates a stereoselective synthesis of 2,4,5-trisubstituted oxazolines through a metal triflate-catalyzed haloamidation of an alkene, followed by in-situ cyclization. The reaction proceeds efficiently under mild conditions, accommodating a variety of alkene and nitrile substrates.
General Workflow
The overall process involves the concurrent introduction of all reactants and the catalyst into a single reaction vessel, leading to the formation of a β-haloamide intermediate which subsequently cyclizes to the desired oxazoline.
Application Notes and Protocols for Microwave-Assisted Synthesis of 2,3-Dihydrooxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydrooxazole core, a significant heterocyclic motif, is a key structural component in numerous biologically active compounds and a valuable intermediate in organic synthesis. Traditional methods for the synthesis of these heterocyles often involve prolonged reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations by enabling rapid, efficient, and clean chemical transformations. This application note provides a detailed protocol for the microwave-assisted synthesis of a substituted 4,5-dihydrooxazole, serving as a representative example for the synthesis of the broader class of dihydrooxazole derivatives. The presented method is based on a [3+2] cycloaddition reaction, which is a common strategy for the construction of five-membered heterocyclic rings.
Note: A specific protocol for the microwave-assisted synthesis of 2,3-Dihydrooxazol-4-amine was not found in the current literature. The following protocol for the synthesis of 5-phenyl-4-tosyl-4,5-dihydrooxazole is provided as a detailed and representative example of the microwave-assisted synthesis of a substituted dihydrooxazole derivative.[1][2]
Microwave-Assisted Synthesis of a 4,5-Disubstituted Oxazoline
The synthesis of 5-phenyl-4-tosyl-4,5-dihydrooxazole is achieved through a microwave-assisted [3+2] cycloaddition reaction between a substituted arylaldehyde and 4-toluenesulfonylmethyl isocyanide (TosMIC).[1][2] The reaction is efficiently promoted by a base in an appropriate solvent under controlled microwave irradiation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the microwave-assisted synthesis of 5-phenyl-4-tosyl-4,5-dihydrooxazole.[1][2]
| Parameter | Value |
| Product | 5-phenyl-4-tosyl-4,5-dihydrooxazole |
| Starting Material 1 | Benzaldehyde |
| Starting Material 2 | 4-toluenesulfonylmethyl isocyanide (TosMIC) |
| Base | Potassium Phosphate (K₃PO₄) |
| Solvent | Isopropanol (IPA) |
| Microwave Power | 280 W |
| Temperature | 60 °C |
| Reaction Time | 8 minutes |
| Isolated Yield | 94% |
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 4,5-disubstituted oxazolines.
Detailed Experimental Protocol
This protocol details the synthesis of 5-phenyl-4-tosyl-4,5-dihydrooxazole.[1][2]
Materials and Equipment
-
Benzaldehyde (1.0 eq)
-
4-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 eq)
-
Potassium phosphate (K₃PO₄) (1.0 eq)
-
Isopropanol (IPA)
-
Microwave reactor
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) apparatus
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, add benzaldehyde (1.0 equivalent), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equivalent), and 10 mL of isopropanol.
-
Addition of Base: To the same flask, add potassium phosphate (K₃PO₄) (1.0 equivalent).
-
Microwave Irradiation: Place the reaction vessel in the microwave reactor and irradiate the mixture at 60 °C with a power of 280 W for 8 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Cooling: After completion of the reaction, cool the mixture to room temperature.
-
Work-up: The specific work-up procedure may vary but typically involves extraction with a suitable organic solvent and washing with brine.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure 5-phenyl-4-tosyl-4,5-dihydrooxazole.
Conclusion
The described microwave-assisted protocol offers a rapid, efficient, and high-yielding method for the synthesis of 4,5-disubstituted oxazolines. This approach presents a significant improvement over conventional heating methods, providing a valuable tool for researchers in medicinal chemistry and drug discovery for the construction of dihydrooxazole-containing molecules. The principles and procedures outlined in this application note can be adapted for the synthesis of a variety of other dihydrooxazole derivatives.
References
Application Notes and Protocols for the Synthesis of Amine-Functionalized Polymers Based on Poly(2-oxazoline) Scaffolds
Introduction
The incorporation of primary amine functionalities into a polymer backbone is of significant interest for researchers in drug development and materials science due to the versatile reactivity of the amino group, which allows for bioconjugation, drug attachment, and modification of material properties. While the polymerization of amine-containing monomers presents a direct approach, the direct cationic ring-opening polymerization (CROP) of monomers such as 2,3-Dihydrooxazol-4-amine is not reported in the scientific literature. This is because primary and secondary amines are strong nucleophiles that can act as terminating agents during the living cationic polymerization of 2-oxazolines, thus preventing controlled polymer growth.[1][2]
This document provides detailed application notes and protocols for established alternative methods to synthesize well-defined poly(2-oxazoline) (POx) based polymers with primary amine functionalities. These methods include:
-
Copolymerization of a Protected Amine-Containing 2-Oxazoline Monomer followed by Deprotection: This approach introduces pendant primary amine groups along the polymer chain.
-
Partial Hydrolysis of Poly(2-ethyl-2-oxazoline): This method generates secondary amine functionalities within the polymer backbone, creating poly(2-ethyl-2-oxazoline-co-ethylene imine) copolymers.
These strategies allow for precise control over the polymer architecture and the density of amine functionalization, making them highly valuable for the development of advanced polymer therapeutics and functional biomaterials.
Method 1: Synthesis of Poly(2-oxazoline)s with Pendant Primary Amine Groups via a Protected Monomer Approach
This method involves the synthesis of a 2-oxazoline monomer bearing a tert-butyloxycarbonyl (Boc)-protected amine group, its copolymerization with a common 2-oxazoline monomer like 2-ethyl-2-oxazoline (EtOx), and subsequent deprotection to reveal the primary amine functionalities.[1]
Experimental Protocols
1. Synthesis of 2-[N-Boc-5-aminopentyl]-2-oxazoline (Boc-AmOx)
This protocol is adapted from the synthesis of a similar protected amino-oxazoline monomer.[1]
-
Step 1: Boc-protection of 6-aminohexanoic acid.
-
Dissolve 6-aminohexanoic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add Boc-anhydride ((Boc)₂O) and a base (e.g., sodium hydroxide) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and evaporate the solvent to obtain the Boc-protected amino acid.
-
-
Step 2: Synthesis of the Monomer.
-
React the Boc-protected 6-aminohexanoic acid with a suitable reagent to form an activated species (e.g., an acid chloride or by using a coupling agent).
-
React the activated amino acid with 2-ethanolamine to form the corresponding hydroxyethyl amide.
-
Cyclize the hydroxyethyl amide using a dehydrating agent (e.g., thionyl chloride) to yield the 2-[N-Boc-5-aminopentyl]-2-oxazoline (Boc-AmOx) monomer.
-
Purify the monomer by column chromatography.
-
2. Copolymerization of Boc-AmOx and 2-Ethyl-2-Oxazoline (EtOx)
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the initiator (e.g., methyl tosylate) in dry acetonitrile.
-
Add the desired amounts of 2-ethyl-2-oxazoline (EtOx) and the protected monomer (Boc-AmOx). The ratio of the two monomers will determine the density of amine groups in the final polymer.
-
Heat the reaction mixture in a microwave reactor or an oil bath at a specified temperature (e.g., 100-140°C) for a predetermined time to achieve the desired molecular weight.
-
Terminate the polymerization by adding a nucleophile (e.g., water or methanolic potassium hydroxide).
-
Precipitate the polymer in cold diethyl ether, and dry under vacuum.
3. Deprotection of the Boc Group to Yield the Amine-Functionalized Polymer
-
Dissolve the Boc-protected copolymer in a suitable solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for a few hours.
-
Remove the solvent and TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent and precipitate the polymer in cold diethyl ether to obtain the final amine-functionalized poly(2-oxazoline).
Data Presentation
| Polymer Composition | [Monomer]:[Initiator] Ratio | Polymerization Temperature (°C) | Mₙ (SEC, g/mol ) | Đ (Mₙ/Mₙ) | Reference |
| P(Boc-AmOx) | 50:1 | 100 | 11,800 | 1.25 | [1] |
| P(EtOx-co-Boc-AmOx) (75:25) | 100:1 | 100 | 9,800 | 1.30 | [1] |
Mₙ: Number-average molecular weight; Đ: Dispersity Index.
Visualization
References
Protecting Group Strategies Involving 2,3-Dihydrooxazol-4-amine: A Review of Available Information
Initial research into the use of 2,3-dihydrooxazol-4-amine as a protecting group has not yielded specific examples or established protocols within the scientific literature. While the principles of protecting group chemistry are well-documented for various functional groups, the application of this particular heterocyclic amine in such a capacity does not appear to be a widely reported or established strategy.
Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to selectively mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. The ideal protecting group should be easy to introduce, stable to a range of reaction conditions, and readily removable under mild and specific conditions that do not affect the rest of the molecule.[1][2] Common protecting groups for amines include the tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups, each with distinct deprotection mechanisms.[3][4][5]
The structure of this compound, a cyclic aminal, suggests potential reactivity at the amine and the dihydrooxazole ring. However, searches for its application as a protecting group have not provided specific methodologies for its attachment to a substrate, its stability under various synthetic transformations, or selective cleavage to deprotect a functional group.
While the requested detailed application notes and protocols for this compound as a protecting group cannot be provided due to the lack of available data, this document will outline general principles of amine protection and highlight related heterocyclic systems that have been investigated in medicinal chemistry.
General Principles of Amine Protection
The protection of amines is a cornerstone of many synthetic endeavors, particularly in peptide synthesis and the preparation of complex drug molecules.[6] The choice of a protecting group is dictated by the overall synthetic strategy, especially the need for orthogonal protection, where multiple protecting groups can be removed selectively in any order.[5]
Common Amine Protecting Groups:
-
Boc (tert-butyloxycarbonyl): This widely used protecting group is introduced using di-tert-butyl dicarbonate (Boc₂O) and is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA).[4][7]
-
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and is commonly removed using a solution of piperidine in an organic solvent. This orthogonality to acid-labile groups like Boc makes it invaluable in solid-phase peptide synthesis.[8]
-
Cbz (benzyloxycarbonyl): Also known as the Z group, it is introduced using benzyl chloroformate and is typically cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[4]
Related Heterocyclic Scaffolds in Drug Discovery
While this compound itself is not documented as a protecting group, other heterocyclic structures containing nitrogen and oxygen have been explored for their biological activity and as "privileged scaffolds" in drug design.[9][10] For instance, 2,3-dihydroquinazolin-4(1H)-ones are recognized as core structures in various biologically active compounds.[9][11] Similarly, derivatives of thiazol-2-amine have been synthesized and investigated for their antimicrobial properties.[12]
The synthesis of various oxazole derivatives has also been a subject of interest in organic chemistry, with methods developed for creating substituted 1,3-oxazoles.[13][14]
Conclusion
At present, there is no available scientific literature detailing the use of this compound as a protecting group. Therefore, the creation of specific application notes and protocols for this purpose is not feasible. Researchers and drug development professionals interested in novel protecting group strategies would need to undertake foundational research to establish the viability of this compound for this application. This would involve developing methods for its introduction onto various functional groups, evaluating its stability under a wide range of reaction conditions, and identifying selective and high-yielding deprotection protocols. Without such fundamental studies, its use as a protecting group remains speculative.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protection and Deprotection [cem.com]
- 3. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nanobioletters.com [nanobioletters.com]
- 13. 1,3-Oxazole synthesis [organic-chemistry.org]
- 14. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydrooxazol-4-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydrooxazol-4-amine and its derivatives. Due to the limited literature on this specific scaffold, this guide draws upon established principles of oxazoline synthesis and addresses potential challenges by analogy to structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the 2,3-dihydrooxazole ring?
A1: The synthesis of 2-oxazolines is well-established and typically involves the cyclization of a 2-amino alcohol with a suitable functional group. Common methods include:
-
From Carboxylic Acids: Reaction of acyl chlorides (often generated in situ with thionyl chloride) with 2-amino alcohols.[1]
-
From Aldehydes: Cyclization of an amino alcohol and an aldehyde to form an oxazolidine intermediate, which is then oxidized.[1]
-
From Nitriles: Reaction of nitriles with amino alcohols, which can be achieved without catalysts or with the use of copper-NHC complexes for milder conditions.[2]
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Dehydrative Cyclization: Triflic acid-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides is a practical method that generates water as the only byproduct.[3]
Q2: How can the 4-amino group be introduced into the 2,3-dihydrooxazole ring?
A2: Introducing an amino group at the 4-position is a key challenge. A plausible strategy involves starting with a precursor that already contains the necessary nitrogen functionality. For instance, the cyclization of a suitably protected 2,3-diamino alcohol derivative could potentially yield the desired 4-amino-2,3-dihydrooxazole scaffold.
Q3: What are the most common side reactions observed during oxazoline synthesis?
A3: Several side reactions can occur, depending on the chosen synthetic route and substrates:
-
Ring Opening: The oxazoline ring can be susceptible to hydrolysis, especially under acidic conditions where the imine can be protonated.[1]
-
Formation of Byproducts: In reactions starting from aldehydes, electrophilic aromatic halogenation can compete with the desired cyclization if electron-rich aromatic groups are present.[1]
-
Isomerization: Isomerization of amides to 2-oxazolines can be promoted by acids, but prolonged reaction times may lead to degradation.[4]
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Hydrolysis of Intermediates: During workup, some intermediates may hydrolyze back to amides.[5]
Q4: What are the recommended purification techniques for polar, amine-containing heterocycles like this compound?
A4: The purification of polar amines can be challenging. Common techniques include:
-
Acid-Base Extraction: The basicity of the amine allows for separation from non-basic impurities by extraction into an acidic aqueous phase, followed by basification and re-extraction into an organic solvent.
-
Chromatography:
-
Silica Gel Chromatography: While the polarity can lead to streaking, using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol can improve separation.
-
Reverse-Phase Chromatography: Often a good choice for polar compounds.
-
-
Salt Formation and Recrystallization: Formation of a salt with an acid like HCl or trifluoroacetic acid can facilitate purification by crystallization. The free amine can then be regenerated.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Degradation of starting materials or product. - Incorrect reaction conditions (temperature, solvent, catalyst). | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Use milder reaction conditions if degradation is suspected.[1] - Screen different solvents, catalysts, and temperatures to optimize the reaction. |
| Formation of Multiple Byproducts | - Competing side reactions. - Presence of impurities in starting materials. - Reaction conditions are too harsh. | - Use protecting groups for sensitive functionalities. - Purify starting materials before use. - Lower the reaction temperature or use a milder catalyst. |
| Difficulty in Product Isolation/Purification | - High polarity of the product. - Product is an oil or difficult to crystallize. - Product is unstable on silica gel. | - Use reverse-phase chromatography. - Attempt to form a salt to induce crystallization. - Use a deactivated silica gel or an alternative stationary phase like alumina for chromatography. |
| Ring-Opened Product Observed | - Presence of acid and nucleophiles (e.g., water, chloride).[1] | - Ensure anhydrous reaction conditions. - Use non-nucleophilic acids if an acid catalyst is required. - Neutralize the reaction mixture promptly during workup. |
Experimental Protocols
General Procedure for Oxazoline Synthesis from an Aldehyde:
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Dissolve the 2-amino alcohol in a suitable solvent (e.g., dichloromethane).
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Add the aldehyde and stir at room temperature to form the oxazolidine intermediate.
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Add an oxidizing agent (e.g., N-bromosuccinimide or iodine) portion-wise and continue stirring until the reaction is complete (monitor by TLC).[1]
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Quench the reaction with a solution of sodium thiosulfate.
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Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography.
General Procedure for Dehydrative Cyclization of a β-Hydroxy Amide:
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Dissolve the N-(2-hydroxyethyl)amide in 1,2-dichloroethane.
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Add triflic acid (1.5 equivalents) at room temperature.[3]
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Heat the reaction mixture at 80 °C and monitor by TLC until completion.[3]
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Cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.
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Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography.
Visualizations
Caption: Plausible synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. 2-Oxazoline synthesis [organic-chemistry.org]
- 3. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Dihydrooxazol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,3-Dihydrooxazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: Common purification techniques for amines like this compound include recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification. For basic compounds like amines, forming a salt can be an effective purification step.[1][2][3]
Q2: What are the potential stability issues with this compound during purification?
Q3: How can I assess the purity of this compound after purification?
A3: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] These methods can provide information on the presence of impurities and the overall purity of the sample.
Q4: Is it better to purify this compound as the free base or as a salt?
A4: Purifying this compound as its hydrochloride salt can be advantageous.[5] Salts of amines often have better crystallinity, making them easier to purify by recrystallization.[3] Additionally, the salt form may be more stable for long-term storage. The free base can be regenerated by treatment with a suitable base after purification.
Troubleshooting Guides
Problem 1: Low recovery yield after purification.
Q: I am experiencing a significant loss of product during the purification of this compound. What could be the cause and how can I improve the yield?
A: Low recovery yield can be attributed to several factors. Consider the following troubleshooting steps:
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Solubility: Your compound might be partially soluble in the solvent used for washing or recrystallization. Try using a solvent in which your product is less soluble at lower temperatures.
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Incomplete Precipitation: If you are purifying by salt formation and precipitation, ensure that the pH is optimal for complete salt formation. Also, allow sufficient time for precipitation, potentially at a lower temperature.
-
Adsorption on Stationary Phase: During column chromatography, your product might be strongly adsorbing to the silica gel. You can try adding a small amount of a basic modifier, like triethylamine or ammonia, to the eluent to reduce tailing and improve recovery.
-
Decomposition: As mentioned in the FAQs, the compound might be degrading during purification. Avoid high temperatures and prolonged exposure to harsh conditions.
Problem 2: Persistent impurities observed in NMR/LC-MS after purification.
Q: I have purified this compound, but I still see persistent impurities in my analytical data. How can I remove them?
A: The strategy for removing persistent impurities depends on their nature.
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Acidic Impurities: If the impurities are acidic, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a mild aqueous base to remove acidic impurities. The desired amine should remain in the organic layer.
-
Basic Impurities: If other basic impurities are present, careful column chromatography with a well-chosen solvent system is often the best approach. A gradient elution might be necessary to separate compounds with similar polarities.
-
Neutral Impurities: For neutral impurities, a combination of techniques might be necessary. Converting the amine to a salt to precipitate it from an organic solvent can leave neutral impurities behind in the solution.[1][2] The purified salt can then be converted back to the free base.
Experimental Protocols
Protocol 1: Purification by Recrystallization from a Salt
This protocol is based on the general principle of purifying amines by forming a salt, which is then recrystallized.
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Dissolution: Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol).
-
Salt Formation: Slowly add a solution of hydrochloric acid (e.g., 1M in diethyl ether or isopropanol) dropwise while stirring. Monitor the pH to ensure it becomes acidic.
-
Precipitation: The hydrochloride salt of this compound should precipitate out of the solution. If precipitation is slow, cool the mixture in an ice bath.
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Isolation: Collect the precipitate by filtration and wash it with a small amount of cold solvent to remove any remaining impurities.
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Recrystallization: Dissolve the collected salt in a minimal amount of a hot solvent (e.g., methanol/ether mixture). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by filtration and dry them under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for purifying this compound using silica gel chromatography.
-
Column Packing: Prepare a silica gel column using a suitable solvent system. A common mobile phase for amines is a mixture of dichloromethane and methanol.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. To prevent streaking and improve the separation of basic compounds, it is often beneficial to add a small percentage of a base like triethylamine (e.g., 0.1-1%) to the eluent.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity (by HPLC, %) | Notes |
| Recrystallization (HCl salt) | |||||
| Column Chromatography | |||||
| Acid-Base Extraction |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for impure this compound.
References
- 1. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride|BLD Pharm [bldpharm.com]
Optimization of reaction conditions for N-acylation of 2,3-Dihydrooxazol-4-amine.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of N-acylation of 2,3-Dihydrooxazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents for the N-acylation of this compound?
A1: The most common acylating agents are acyl chlorides and acid anhydrides. The choice between them often depends on the reactivity of the starting material and the desired reaction conditions. Acyl chlorides are generally more reactive but may require a scavenger for the HCl byproduct. Acid anhydrides are less reactive but can sometimes be used without a strong base.
Q2: What is the role of a base in this reaction?
A2: A base, typically an organic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the acidic byproduct (e.g., HCl from acyl chlorides or carboxylic acid from anhydrides). This prevents the protonation of the starting amine, which would render it unreactive.
Q3: Can I run this reaction without a catalyst?
A3: While the reaction can proceed without a catalyst, especially with highly reactive acylating agents, a catalyst like 4-(Dimethylamino)pyridine (DMAP) is often added in catalytic amounts to accelerate the reaction, particularly when using less reactive acylating agents like acid anhydrides.
Q4: How does temperature affect the N-acylation reaction?
A4: The reaction is typically performed at room temperature. However, for less reactive substrates or acylating agents, gentle heating may be required. Conversely, for highly reactive and exothermic reactions, cooling the reaction mixture (e.g., with an ice bath) may be necessary to control the reaction rate and prevent side product formation.
Q5: What solvents are suitable for this reaction?
A5: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Acylating Agent | Use a fresh bottle of the acylating agent, as they can degrade upon exposure to moisture. |
| Insufficient Base | Ensure at least a stoichiometric amount of base is used, and consider adding a slight excess (1.1-1.2 equivalents). |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C). |
| Catalyst Not Used | For less reactive acylating agents, add a catalytic amount of DMAP (e.g., 0.1 equivalents). |
| Starting Material Quality | Verify the purity of the this compound starting material by NMR or LC-MS. |
Problem 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Diacylation | Use a stoichiometric amount or a slight excess (up to 1.1 equivalents) of the acylating agent. Adding the acylating agent dropwise at a low temperature can also help minimize this. |
| Side Reactions with Solvent | Ensure the solvent is dry and unreactive. For example, avoid using alcohol-based solvents which can react with the acylating agent. |
| Degradation of Starting Material or Product | If the product or starting material is unstable, perform the reaction at a lower temperature and for a shorter duration. |
| Regioselectivity Issues | While N-acylation is generally favored, O-acylation on the oxazole ring might occur under certain conditions. Characterize the byproducts to confirm their structure and adjust reaction conditions (e.g., base, solvent) to favor N-acylation. |
Problem 3: Difficult Product Purification
| Possible Cause | Suggested Solution |
| Excess Acylating Agent | Quench the reaction with a nucleophilic scavenger (e.g., a small amount of an amine or water) before workup to consume any remaining acylating agent. |
| Salts from Base | Perform an aqueous workup to remove water-soluble salts. Washing the organic layer with a mild acid (e.g., dilute HCl) can help remove residual amine base. |
| Product is Water Soluble | If the product has high polarity, it might be lost during aqueous workup. In such cases, consider using a different purification method like precipitation or direct purification by chromatography. |
Experimental Protocols
General Protocol for N-acylation using an Acyl Chloride
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
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Add triethylamine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for N-acylation using an Acid Anhydride
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add triethylamine (1.2 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).
-
Add the acid anhydride (1.1 eq) to the stirred solution at room temperature.
-
Stir the reaction for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for the N-acylation of amines, which can be used as a starting point for the optimization of the N-acylation of this compound.
| Acylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine | None | DCM | 0 to RT | 2-4 | 85-95 |
| Benzoyl Chloride | DIPEA | DMAP (cat.) | THF | RT | 3-6 | 80-90 |
| Acetic Anhydride | Triethylamine | DMAP (cat.) | ACN | RT to 50 | 4-12 | 75-90 |
| Boc Anhydride | Triethylamine | None | DCM | RT | 1-3 | 90-98 |
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Logical flow for analyzing side product formation.
Overcoming challenges in the cyclization step of oxazoline synthesis.
Welcome to the technical support center for oxazoline synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in the cyclization step of oxazoline synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the oxazoline cyclization step, offering potential causes and actionable solutions.
Question: Why is my oxazoline yield low or non-existent?
Answer:
Low or no product yield is a common issue that can stem from several factors. Below is a systematic guide to diagnosing and resolving the problem.
Potential Causes & Solutions:
-
Inefficient Dehydrating Agent: The choice and handling of the dehydrating agent are critical.
-
Solution: Consider using alternative dehydrating agents. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are highly effective for the cyclodehydration of β-hydroxy amides under mild conditions.[1][2] For instance, DAST-mediated cyclizations can be performed at -78 °C, while Deoxo-Fluor operates at a slightly higher temperature of -20 °C.[1] Triflic acid has also been reported as a potent promoter for this dehydrative cyclization.[3][4][5][6]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield.
-
Poor Quality Starting Materials: Impurities in the starting β-hydroxy amide or the cyclizing agent can inhibit the reaction.
-
Solution: Ensure all starting materials are pure and anhydrous. Thionyl chloride, a common reagent, must be used under strictly anhydrous conditions to prevent the opening of the oxazoline ring by chloride ions.[8]
-
-
Substrate-Related Issues: Steric hindrance or electronic effects of the substrate can impede cyclization.
-
Solution: For sterically hindered substrates, more forcing conditions or more potent reagents might be necessary. For substrates with electron-rich aromatic groups, certain oxidative methods (e.g., using NBS) may be unsuitable due to competing electrophilic aromatic halogenation.[8]
-
Question: I am observing significant side product formation. How can I minimize it?
Answer:
The formation of side products is a frequent challenge. Identifying the side products can provide clues to the underlying issue.
Common Side Products & Prevention Strategies:
-
Ester Formation: In reactions involving carboxylic acids and dehydrating agents like tosyl chloride, esterification can compete with oxazoline formation.[7]
-
Solution: Protecting the hydroxyl group of the amino alcohol as a silyl ether can circumvent this issue. The silylated intermediate can then undergo cyclization, often with improved yields.[7]
-
-
Oxazoline Ring Opening: The newly formed oxazoline ring can be susceptible to nucleophilic attack, especially under acidic conditions if a nucleophile (like chloride) is present.[8]
-
Solution: Maintain anhydrous conditions and use non-nucleophilic counter-ions where possible. Careful control of the reaction pH is also crucial.
-
-
Formation of Isomers: Depending on the substrate and reaction conditions, unwanted isomers may form.
-
Solution: The choice of cyclization conditions can influence stereochemical outcomes. For example, triflic acid-promoted cyclization often proceeds with an inversion of stereochemistry at the hydroxyl-bearing carbon, suggesting an SN2-like mechanism.[4][5] Understanding the mechanism can help in selecting conditions that favor the desired isomer.
-
Question: How can I prevent the loss of stereochemical integrity (epimerization) during cyclization?
Answer:
Preserving the chirality of the starting material is often a primary concern, especially in asymmetric synthesis.[9][10][11][12]
Causes of Epimerization & Solutions:
-
Harsh Reaction Conditions: High temperatures or strongly basic/acidic conditions can lead to racemization.
-
Reaction Mechanism: Some cyclization pathways may involve intermediates that are prone to racemization.
-
Solution: Choose a reagent that promotes a stereospecific mechanism. As mentioned, reagents that favor an SN2-type intramolecular substitution can help maintain stereochemical integrity.
-
Frequently Asked Questions (FAQs)
What are the most common methods for the cyclization step in oxazoline synthesis?
The synthesis of 2-oxazolines typically proceeds via the cyclization of a 2-amino alcohol with a suitable functional group.[8] The most prevalent methods involve the dehydrative cyclization of N-(β-hydroxyethyl)amides using stoichiometric reagents like DAST, Deoxo-Fluor, Burgess reagent, or tosyl chloride.[4][14] Catalytic methods using molybdenum oxides or strong acids like triflic acid are also employed.[3][13]
How do I choose the best dehydrating agent for my specific substrate?
The choice of dehydrating agent depends on the functional groups present in your substrate and the desired reaction conditions.
-
For sensitive substrates: DAST and Deoxo-Fluor are excellent choices as they operate at low temperatures and are compatible with a wide range of functional groups.[1] Deoxo-Fluor is often superior for more sterically hindered threonine-derived substrates.[1]
-
For large-scale synthesis: While effective, methods like the Appel reaction modification are not ideal for large-scale reactions due to the production of large amounts of triphenylphosphine oxide byproduct.[8] Catalytic methods are generally more scalable.[3][13]
-
For simple, robust substrates: Traditional reagents like thionyl chloride or tosyl chloride can be effective and economical, provided that reaction conditions are carefully controlled.[8][15]
Can I perform a one-pot synthesis of oxazolines?
Yes, several one-pot procedures have been developed. For instance, oxazolines can be synthesized in one pot from carboxylic acids and amino alcohols using a triflic acid-promoted system.[3][4] Another approach involves the Lewis acid-catalyzed condensation of amino alcohols with nitriles at elevated temperatures.[16]
Data Summary Tables
Table 1: Comparison of Dehydrating Agents for Oxazoline Synthesis
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Tosyl Chloride (TsCl) | CH2Cl2, Et3N, room temp.[15][17] | Readily available, cost-effective. | Can lead to ester side products.[7] |
| DAST | -78 °C | Mild conditions, high yields, preserves stereochemistry.[1] | Moisture sensitive, can be hazardous. |
| Deoxo-Fluor | -20 °C | Thermally more stable than DAST, good for hindered substrates.[1] | More expensive than traditional reagents. |
| Burgess Reagent | Reflux | Can be effective for some substrates. | May give low yields for sterically hindered systems.[18] |
| Triflic Acid (TfOH) | DCE, 80 °C | Catalytic, high atom economy, generates only water as a byproduct.[3][4] | Strongly acidic, may not be suitable for all functional groups. |
| Appel Reaction (PPh3/CCl4) | Mild conditions | Proceeds under relatively mild conditions. | Stoichiometric triphenylphosphine oxide byproduct, CCl4 is restricted.[8] |
Experimental Protocols
Protocol 1: Oxazoline Synthesis using Tosyl Chloride
This protocol is adapted from a procedure for the synthesis of bis(oxazolines).[15]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting N-(2-hydroxyethyl)amide (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the flask in an ice bath and add triethylamine (2.2 equiv.) dropwise.
-
Cyclization: To the stirred solution, add a solution of p-toluenesulfonyl chloride (TsCl, 2.0 equiv.) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Dehydrative Cyclization using Triflic Acid
This protocol is based on a reported method for TfOH-promoted cyclization.[3]
-
Preparation: To a vial containing the N-(2-hydroxyethyl)amide (1.0 equiv.), add 1,2-dichloroethane (DCE).
-
Acid Addition: Add triflic acid (TfOH, 1.5 equiv.) to the solution.
-
Reaction: Seal the vial and heat the reaction mixture to 80 °C. Stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. Purify the residue by flash column chromatography.
Visualizations
Caption: A troubleshooting decision tree for oxazoline synthesis cyclization.
Caption: General experimental workflow for oxazoline synthesis.
References
- 1. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 2. 2-Oxazoline synthesis [organic-chemistry.org]
- 3. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oxazoline - Wikipedia [en.wikipedia.org]
- 9. Asymmetric Synthesis and Bioactivity Evaluation of Chiral Oxazoline Skeleton Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Chiral Allylic Esters by Using the New Recyclable Chiral Heterogeneous Oxazoline-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral Oxazoline - Containing Ligands [bldpharm.com]
- 13. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 14. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,3-Dihydrooxazol-4-amine and Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,3-Dihydrooxazol-4-amine and its derivatives. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives?
A1: The main stability issues stem from the compound's susceptibility to hydrolysis, particularly under acidic or basic conditions. The 2,3-dihydrooxazole ring, which contains an imine-like C=N bond, can be prone to ring-opening. The exocyclic 4-amino group can also influence the electron density of the ring and may be involved in degradation pathways. Additionally, these compounds may be sensitive to atmospheric moisture and oxygen.
Q2: How does pH affect the stability of these compounds?
A2: Both acidic and basic conditions can promote the hydrolysis of the 2,3-dihydrooxazole ring.[1][2][3] Under acidic conditions, protonation of the ring nitrogen can activate the C=N bond towards nucleophilic attack by water, leading to ring cleavage. Under basic conditions, the amino group or other basic sites can be deprotonated, potentially leading to rearrangements or degradation. It is crucial to maintain a neutral pH during storage and handling whenever possible.
Q3: Are there specific solvents that should be avoided?
A3: Protic solvents, especially water and alcohols, should be used with caution as they can participate in hydrolysis reactions.[4] For long-term storage, anhydrous aprotic solvents are recommended. If aqueous buffers are necessary for an experiment, they should be freshly prepared and buffered to a neutral pH.
Q4: What are the recommended storage conditions?
A4: To maximize shelf-life, this compound and its derivatives should be stored as a dry solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). If in solution, use an anhydrous aprotic solvent and store under an inert atmosphere at low temperatures. Avoid repeated freeze-thaw cycles.
Q5: Can tautomerism affect my experiments?
A5: Yes, tautomerism can be a factor. The this compound structure may exist in equilibrium with its imino tautomer. The specific tautomeric form present can be influenced by the solvent, pH, and temperature.[5][6] This can affect the compound's reactivity, spectroscopic properties, and interaction with biological targets. It is important to be aware of this possibility when interpreting experimental data.
Troubleshooting Guides
Issue 1: Compound Degradation Observed in Solution
| Symptom | Possible Cause | Suggested Solution |
| Unexpected peaks in NMR/LC-MS | Hydrolysis due to residual water in solvent | Use freshly dried, anhydrous solvents. Store solvents over molecular sieves. |
| Degradation due to acidic or basic impurities | Use high-purity, neutral solvents. If necessary, pass the solvent through a neutral alumina plug. | |
| Light-induced degradation | Store solutions in amber vials or protect from light. | |
| Gradual loss of activity in biological assays | Hydrolysis in aqueous buffer | Minimize the time the compound is in aqueous solution. Prepare stock solutions in an anhydrous solvent (e.g., DMSO) and dilute into aqueous buffer immediately before use. |
| Reaction with buffer components | Test for compatibility with different buffer systems. Phosphate buffers are generally a good starting point. |
Issue 2: Inconsistent Reaction Yields or Byproduct Formation
| Symptom | Possible Cause | Suggested Solution |
| Low yield in reactions involving nucleophiles | The 4-amino group is competing in the reaction | Protect the 4-amino group with a suitable protecting group prior to the reaction. |
| Formation of ring-opened byproducts | Reaction conditions are too acidic or basic | Carefully control the pH of the reaction mixture. Use non-nucleophilic bases or buffered conditions if pH modification is necessary. |
| Reaction temperature is too high | Run the reaction at a lower temperature. | |
| Reaction fails to go to completion | Poor solubility of the starting material | Screen for suitable anhydrous, aprotic solvents in which the compound is more soluble. |
Data Presentation
Table 1: Summary of Postulated Stability of this compound under Various Conditions
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | < 4 (Acidic) | Low | Ring-opened amino esters or amides |
| 6 - 8 (Neutral) | Moderate to High | Minimal degradation | |
| > 9 (Basic) | Low to Moderate | Ring-opened products, potential for rearrangement | |
| Solvent | Aprotic (e.g., THF, Dioxane) | High | Minimal degradation if anhydrous |
| Protic (e.g., Water, Methanol) | Low to Moderate | Hydrolysis products | |
| Temperature | -20°C (Solid) | High | Minimal degradation |
| 25°C (Solution) | Moderate | Slow degradation over time | |
| > 60°C (Solution) | Low | Accelerated degradation | |
| Atmosphere | Inert (N₂ or Ar) | High | Minimal degradation |
| Air (O₂, H₂O) | Moderate | Potential for oxidation and hydrolysis |
Note: This table is based on general chemical principles of related compounds, as direct experimental data for this compound is limited.
Experimental Protocols
Protocol 1: Handling and Storage of Air- and Moisture-Sensitive this compound Derivatives
This protocol outlines the general procedure for handling solid compounds that are sensitive to air and moisture.[7][8][9][10][11]
-
Preparation: All glassware should be oven-dried (e.g., at 125°C overnight) and cooled under a stream of dry, inert gas (nitrogen or argon).
-
Inert Atmosphere: All manipulations should be performed under a positive pressure of inert gas using a Schlenk line or in a glovebox.
-
Weighing: If weighing outside of a glovebox, quickly weigh the solid in a tared vial and immediately purge the vial with inert gas before sealing.
-
Dissolution: Use anhydrous solvents dispensed from a solvent purification system or a freshly opened bottle stored under an inert atmosphere. Transfer solvents using a syringe or cannula.
-
Storage: Store solid compounds in a sealed vial with an inert gas headspace in a desiccator at or below -20°C. For solutions, use a vial with a PTFE-lined septum cap, purge with inert gas, and store at low temperatures.
Protocol 2: General Procedure for a Reaction Using a this compound Derivative
This protocol provides a general workflow for a reaction under anhydrous conditions.
-
Reaction Setup: Assemble an oven-dried, multi-neck round-bottom flask with a condenser, magnetic stir bar, and septa on the inlets.
-
Inerting: Connect the setup to a Schlenk line and cycle between vacuum and inert gas (e.g., nitrogen) three times to remove air and moisture.
-
Reagent Addition: Dissolve the this compound derivative in an anhydrous solvent in a separate flask under an inert atmosphere and transfer it to the reaction flask via cannula or syringe.
-
Reaction: Add other reagents sequentially via syringe. Maintain a slight positive pressure of inert gas throughout the reaction, monitored with an oil bubbler.
-
Monitoring: Monitor the reaction progress by taking aliquots with a syringe and quenching them appropriately before analysis (e.g., by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding a suitable reagent (e.g., a saturated aqueous solution if compatible). Subsequent extraction and purification steps should be chosen based on the product's stability.
Mandatory Visualization
Caption: Postulated hydrolysis pathways under acidic and basic conditions.
Caption: Troubleshooting workflow for stability issues.
References
- 1. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Azlactone-Functionalized Polymers as Reactive Platforms for the Design of Advanced Materials: Progress in the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On constitutional isomers and tautomers of oxadiazolones and their mono- and disulfur analogues (C2H2N2XY; X, Y = S, O) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Synthesis of 2,3-Dihydrooxazol-4-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-Dihydrooxazol-4-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic systems used for the synthesis of oxazoline rings, and can they be applied to this compound?
A1: The synthesis of 2-oxazolines is well-established and typically involves the cyclization of a 2-amino alcohol with a suitable functional group. Common catalytic systems include both Brønsted and Lewis acids. For instance, Cu(OTf)₂ has been found to be effective in the synthesis of 2-oxazolines via the isomerization of 3-amido-2-phenyl azetidines.[1] While direct catalytic data for this compound is limited, these general catalyst types serve as a good starting point for reaction optimization. The presence of the 4-amino group may necessitate milder conditions to avoid side reactions.
Q2: What are the potential starting materials for the synthesis of this compound?
A2: A plausible synthetic route involves the intramolecular cyclization of an α-hydroxy-β-amino amide or a related precursor. A suitable starting material would be a compound containing a hydroxyl group on one carbon, an amino group on the adjacent carbon, and a functional group that can be converted to the 4-amino group of the oxazoline ring. The synthesis of chiral amino alcohols, which can serve as precursors, has been achieved through various methods, including the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases.
Q3: What are some of the challenges encountered in the synthesis of substituted oxazolines?
A3: Challenges in oxazoline synthesis can include low yields, long reaction times, and the formation of side products. For instance, in the synthesis of 2,3-dihydroquinazoline-4(1H)-ones, a related heterocyclic system, harsh reaction conditions can lead to these issues. The choice of catalyst and reaction conditions is crucial to overcome these problems. For example, the use of heterogeneous catalysts like [Al(H₂PO₄)₃] under solvent-free conditions has been shown to improve yields and simplify work-up procedures in the synthesis of quinazolinones.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no product yield | Ineffective catalyst for the specific substrate. | Screen a variety of Lewis and Brønsted acid catalysts. Consider metal triflates like Cu(OTf)₂ or Sc(OTf)₃, which have shown efficacy in related cyclizations.[1] |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. Start with room temperature and gradually increase. High temperatures can sometimes lead to decomposition. | |
| Incomplete conversion of starting material. | Increase the reaction time or the catalyst loading. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. | |
| Formation of multiple side products | The 4-amino group is reacting under the chosen conditions. | Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before the cyclization step. The protecting group can be removed after the formation of the oxazoline ring. |
| The catalyst is promoting undesired side reactions. | Switch to a milder catalyst or consider a metal-free catalytic system. Some organocatalysts have been shown to be effective in oxazoline synthesis. | |
| Difficulty in product isolation and purification | The product is highly polar and water-soluble. | Employ alternative purification techniques such as ion-exchange chromatography or recrystallization from a suitable solvent system. |
| The product co-elutes with starting materials or byproducts. | Optimize the chromatographic conditions (e.g., solvent system, column type) for better separation. |
Catalyst Selection and Performance Data
| Catalyst | Substrate | Product | Yield (%) | Temperature (°C) | Reaction Time (h) | Reference |
| Cu(OTf)₂ | 3-Amido-2-phenyl azetidine | 2-Oxazoline derivative | - | - | - | [1] |
| Sc(OTf)₃ | N-(pivaloyloxy)-amides and ynamides | Oxazole derivatives | Good | - | - | |
| [Al(H₂PO₄)₃] | Isatoic anhydride, primary amine, aldehyde | Quinazolinone derivative | Excellent | 100 | 0.58-0.77 | |
| Ag₂O / Dihydroquinine squaramide | Acetophenone and tert-butyl isocyanoacetate | cis-Oxazoline | Quantitative | - | 24 |
Experimental Protocols
General Procedure for Catalyst Screening in this compound Synthesis (Hypothetical)
This protocol is a generalized starting point for the optimization of the synthesis of this compound via intramolecular cyclization of a suitable precursor (e.g., N-protected 2-amino-3-hydroxypropanamide).
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Precursor Synthesis: Synthesize the N-protected 2-amino-3-hydroxypropanamide from a commercially available starting material such as serinol.
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Reaction Setup: To a solution of the precursor (1 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, 5 mL) in a sealed reaction vessel, add the catalyst (5-10 mol%).
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Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. If no reaction is observed, gradually increase the temperature in increments of 20°C.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
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Deprotection (if necessary): If a protecting group was used, deprotect the cyclized product using standard procedures to obtain this compound.
Visualizations
Below are diagrams illustrating a generalized experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Generalized experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Synthesis of 2,3-Dihydrooxazol-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 2,3-Dihydrooxazol-4-amine, with a particular focus on the impact of solvent selection on the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for the synthesis of this compound?
A1: The choice of solvent is crucial and can significantly influence reaction rate, yield, and purity. Key factors to consider include:
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Solubility of reactants: Ensure all starting materials are sufficiently soluble at the reaction temperature to allow for a homogeneous reaction mixture.
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Boiling point: The solvent's boiling point should be compatible with the desired reaction temperature. Higher boiling point solvents can facilitate reactions requiring more energy.
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Polarity and aprotic/protic nature: The polarity of the solvent can affect the stabilization of intermediates and transition states. Aprotic solvents are often preferred to avoid unwanted side reactions with reactive intermediates.
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Reactivity: The solvent should be inert under the reaction conditions and not participate in side reactions with the reactants, reagents, or products.
Q2: I am observing low yields in my synthesis. What are the likely causes related to the solvent?
A2: Low yields can often be attributed to solvent-related issues:
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Poor solubility of reactants: If your starting materials are not fully dissolved, the reaction will be slow and incomplete.
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Inappropriate solvent polarity: The polarity of the solvent may not be optimal for the reaction mechanism, leading to slower reaction rates or favoring the formation of side products.
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Solvent-mediated decomposition: The solvent may be promoting the decomposition of your starting materials, intermediates, or the final product.
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Suboptimal reaction temperature: The boiling point of the chosen solvent may not allow the reaction to reach the necessary activation energy.
Q3: Are there any known side reactions in the synthesis of this compound that can be influenced by the solvent?
A3: While specific side reactions for this exact synthesis are not extensively documented, analogous reactions for similar heterocyclic compounds suggest that the solvent can play a role in the formation of byproducts. For instance, in base-catalyzed reactions, the choice of solvent can influence the equilibrium of deprotonation and the reactivity of the resulting anion, potentially leading to different cyclization pathways or the formation of oligomeric impurities. Protic solvents, for example, could potentially interfere with base-catalyzed steps.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to no product formation | Inadequate solubility of starting materials. | Try a solvent with a different polarity or a co-solvent system. Consider solvents known to be effective for similar reactions, such as DMF or DMSO.[1][2][3] |
| Reaction temperature is too low. | Switch to a higher boiling point solvent to increase the reaction temperature. | |
| Formation of multiple products/impurities | The solvent is promoting side reactions. | Switch to a more inert or less polar solvent. For base-sensitive reactions, ensure the use of a dry, aprotic solvent. |
| The base-solvent system is not optimal. | The choice of base and solvent can be interdependent. Experiment with different base-solvent combinations. For example, weaker bases may be more effective in polar aprotic solvents like DMF.[1] | |
| Difficulty in product isolation/purification | The product is highly soluble in the reaction solvent. | Choose a solvent from which the product will precipitate upon cooling or upon the addition of an anti-solvent. |
| The solvent has a high boiling point and is difficult to remove. | If possible, use a lower boiling point solvent that still affords a good reaction outcome. Otherwise, consider techniques like high-vacuum distillation or lyophilization for solvent removal. | |
| Inconsistent reaction times | Inefficient mixing due to high viscosity of the solvent or poor solubility. | Ensure vigorous stirring. If solubility is an issue, refer to the solutions for low product formation. |
Solvent Effects on Reaction Outcome: A Comparative Overview
The following table provides a summary of how different solvents can hypothetically influence the synthesis of this compound based on general principles and data from related syntheses.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Typical Reaction Time (h) | Typical Yield (%) | Observed Purity (%) | Notes |
| Dimethylformamide (DMF) | 36.7 | 153 | 6 - 12 | 75 - 85 | >95 | Good solubility for a wide range of reactants. Often used in similar heterocyclic syntheses.[2][3] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | 4 - 8 | 80 - 90 | >95 | High boiling point allows for higher reaction temperatures, potentially accelerating the reaction. Can be difficult to remove. |
| Acetonitrile (CH3CN) | 37.5 | 82 | 12 - 24 | 60 - 70 | ~90 | Lower boiling point may result in slower reaction rates. Good for reactions at moderate temperatures. |
| Tetrahydrofuran (THF) | 7.6 | 66 | 24 - 48 | 40 - 50 | ~85 | Lower polarity may not be ideal for all reaction steps. Lower boiling point limits reaction temperature. |
| Ethanol (EtOH) | 24.6 | 78 | 18 - 36 | 50 - 65 | ~90 | Protic nature may interfere with base-catalyzed reactions. Can be a good solvent for certain starting materials. |
Note: The data presented in this table is illustrative and based on trends observed in the synthesis of related heterocyclic compounds. Actual results may vary depending on the specific reaction conditions.
Experimental Protocol
This protocol is a representative example for the synthesis of this compound and may require optimization.
Materials:
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Appropriate starting materials (e.g., a suitable amino-alcohol and a cyanogen source)
-
Selected solvent (e.g., DMF)
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Base (e.g., triethylamine)
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting amino-alcohol (1 equivalent) in the chosen solvent (e.g., DMF).
-
Addition of Reagents: Add the cyanogen source (1.1 equivalents) to the solution, followed by the dropwise addition of the base (e.g., triethylamine, 1.2 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The workup procedure will depend on the solvent used. For DMF, the mixture may be poured into ice water to precipitate the product.
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Isolation: Collect the crude product by filtration and wash with cold water.
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Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel to obtain the pure this compound.
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Characterization: Characterize the final product using standard analytical techniques (e.g., NMR, MS, IR).
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
References
Troubleshooting guide for scaling up 2,3-Dihydrooxazol-4-amine production.
Notice: The synthesis of 2,3-Dihydrooxazol-4-amine is not well-documented in publicly available scientific literature. While the hydrochloride salt of this compound is commercially available, indicating that a synthetic route has been developed, the specific details of this process are not disclosed in the provided information.
Therefore, a detailed, process-specific troubleshooting guide for the scale-up of this compound production cannot be provided at this time. A robust troubleshooting guide requires a thorough understanding of the specific reaction mechanism, reagents, intermediates, and potential side-products, which is not possible without a known synthetic protocol.
The following sections provide a generalized framework for troubleshooting the scale-up of related, more common oxazoline syntheses. This information is intended for experienced researchers and should be adapted with caution to any newly developed process for this compound.
General Troubleshooting for Oxazoline Synthesis Scale-Up
The synthesis of oxazoline rings, which are structurally related to this compound, typically involves the cyclization of a precursor molecule. Common challenges encountered during the scale-up of such syntheses are outlined below, along with general strategies for addressing them.
Common Issues and Potential Solutions
| Issue | Potential Causes | Troubleshooting Steps & Experimental Protocols |
| Low Reaction Yield | Incomplete reaction, side reactions, product degradation, inaccurate stoichiometry, inefficient mixing. | 1. Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC, TLC) to track reactant consumption and product formation over time. 2. Stoichiometry Verification: Carefully re-evaluate and confirm the molar ratios of all reactants and reagents. 3. Mixing Study: In a small-scale model, systematically vary the agitation speed and impeller design to assess the impact on yield. 4. Temperature Profile Analysis: Ensure consistent and accurate temperature control throughout the reactor. |
| Impurity Formation | Side reactions due to localized overheating, presence of moisture or air, incorrect reagent addition rate, or prolonged reaction times. | 1. Inert Atmosphere: Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture-sensitive side reactions. 2. Controlled Addition: Optimize the addition rate of critical reagents to manage exotherms and minimize localized high concentrations. 3. Quenching Study: Investigate different quenching agents and conditions to halt the reaction cleanly and prevent further impurity formation. |
| Poor Product Isolation/Purification | Inefficient extraction, product precipitation issues, co-elution of impurities during chromatography. | 1. Solubility Studies: Determine the solubility of the product and key impurities in a range of solvents to optimize extraction and crystallization processes. 2. Recrystallization Optimization: Systematically screen different solvent systems, temperature profiles, and cooling rates to improve crystal purity and yield. 3. Chromatography Method Development: If applicable, optimize the stationary and mobile phases for better separation of the target compound from impurities. |
| Inconsistent Batch-to-Batch Results | Variations in raw material quality, subtle differences in reaction setup or procedure, operator variability. | 1. Raw Material Qualification: Establish and enforce strict specifications for all starting materials and reagents. 2. Standard Operating Procedure (SOP): Develop a detailed and robust SOP that minimizes ambiguity and ensures procedural consistency. 3. Operator Training: Provide thorough training to all personnel involved in the manufacturing process. |
Frequently Asked Questions (FAQs)
Q1: My reaction is not going to completion, even after extended reaction time. What should I do?
A1: First, verify the quality and reactivity of your starting materials and reagents. Impurities or degradation of a key reagent can inhibit the reaction. Next, consider the possibility of catalyst deactivation if one is used. You can investigate increasing the catalyst loading or performing a controlled addition of fresh catalyst. Finally, re-evaluate the reaction temperature; a modest increase may be necessary to drive the reaction to completion, but be mindful of potential side reactions.
Q2: I am observing an unexpected and significant exotherm during reagent addition at scale. How can I manage this?
A2: This is a critical safety concern. Immediately pause the addition and ensure cooling systems are functioning optimally. For future batches, you must revise the protocol. The most effective strategies are to dilute the reagent being added, slow down the addition rate significantly, and improve the heat transfer efficiency of your reactor. A reaction calorimetry study is highly recommended to quantify the heat of reaction and design a safe addition profile.
Q3: The color of my reaction mixture is different from what I observed in the lab. Is this a problem?
A3: A color change can indicate the formation of impurities. It is crucial to investigate the cause. Take a sample for analysis (e.g., HPLC, LC-MS) to identify any new species. The color change could be due to a minor, benign side product, or it could signal a more significant process deviation that impacts product quality. Do not proceed with the batch until the cause is understood.
Experimental Workflow for Troubleshooting
The following diagram illustrates a general workflow for troubleshooting issues during the scale-up of a chemical synthesis.
Caption: A logical workflow for identifying and resolving issues encountered during chemical process scale-up.
This guide provides a starting point for addressing challenges in the production of oxazoline-related compounds. For the specific case of this compound, a detailed and reliable troubleshooting guide can only be developed once a validated synthesis protocol becomes available.
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 2,3-Dihydrooxazol-4-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. For scientists engaged in the discovery and development of new pharmaceuticals, a thorough understanding of the NMR spectral characteristics of heterocyclic amines is crucial. This guide provides a comparative analysis of the predicted ¹H and ¹³C NMR spectra of 2,3-Dihydrooxazol-4-amine and the experimental data for a structurally related, commercially available alternative, 2-aminothiazole. This objective comparison, supported by detailed experimental protocols, aims to facilitate the identification and characterization of this important class of compounds.
Predicted and Experimental NMR Data Comparison
The structural nuances between this compound and its analogs are clearly reflected in their NMR spectra. Below is a tabulated comparison of the predicted chemical shifts for this compound and the experimental data for 2-aminothiazole.
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-2 | 4.5 - 5.5 | Triplet | 7 - 9 |
| H-3 | 3.5 - 4.5 | Triplet | 7 - 9 | |
| NH₂ | 5.0 - 7.0 | Broad Singlet | - | |
| 2-Aminothiazole (Experimental)[1][2] | H-4 | 6.53 | Doublet | 3.7 |
| H-5 | 6.93 | Doublet | 3.7 | |
| NH₂ | 6.86 | Broad Singlet | - |
Table 2: Comparison of ¹³C NMR Spectral Data
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-2 | 70 - 85 |
| C-4 | 160 - 175 | |
| C-5 | 95 - 110 | |
| 2-Aminothiazole (Experimental)[1] | C-2 | 169.2 |
| C-4 | 111.1 | |
| C-5 | 153.4 |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general procedure for the acquisition of ¹H and ¹³C NMR spectra for heterocyclic amines like this compound and 2-aminothiazole.
Sample Preparation:
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Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.
-
Transfer the solution to a 5 mm NMR tube.
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Ensure the solution is clear and free of any particulate matter to avoid compromising the spectral resolution.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.[1]
-
Solvent: DMSO-d₆ is a common choice for many heterocyclic amines due to its high polarity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Number of Scans: 16 to 64 scans are typically sufficient.
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Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline corrections should be performed manually.
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) is standard.[1]
-
Solvent: The same solvent used for ¹H NMR should be used for consistency.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 200 ppm is standard for most organic molecules.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Perform phase and baseline corrections.
Visualization of NMR Workflow and Structural Elucidation
To better illustrate the processes involved in NMR analysis, the following diagrams outline the general workflow and the logic of structural determination.
Caption: General workflow for NMR spectral analysis.
Caption: Logical flow of structural elucidation using NMR data.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of 2,3-Dihydrooxazol-4-amine and its Analogs
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry serves as a cornerstone in this endeavor, offering a detailed fingerprint of a molecule through its fragmentation pattern. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 2,3-Dihydrooxazol-4-amine against the experimentally observed fragmentation of a structurally related compound, 2-methyl-2-oxazoline. The insights herein are intended to aid in the structural elucidation of similar heterocyclic amines.
The fragmentation of a molecule in a mass spectrometer is a cascade of bond cleavages and rearrangements, governed by the relative stability of the resulting ions. For this compound, a molecule with a cyclic amine, an enamine tautomeric form, and a dihydrooxazole ring, a complex yet predictable fragmentation pattern is anticipated. In the absence of direct experimental data for this compound, this guide presents a theoretical fragmentation pathway based on established principles of mass spectrometry, juxtaposed with the known fragmentation of 2-methyl-2-oxazoline.
Predicted vs. Observed Fragmentation Patterns: A Tabular Comparison
The following tables summarize the predicted major fragment ions for this compound and the observed fragments for 2-methyl-2-oxazoline under electron ionization. The predicted relative intensities for this compound are estimations based on the expected stability of the fragment ions.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Ion | Predicted Relative Intensity | Proposed Fragmentation Pathway |
| 86 | [M]•+ | Moderate | Molecular Ion |
| 85 | [M-H]• | High | Loss of a hydrogen radical from the amine or adjacent carbon |
| 57 | [C2H3N2O]+ | High | Ring cleavage and loss of C2H3 |
| 43 | [C2H5N]+ | Moderate | Cleavage of the C-O and C-N bonds |
| 42 | [C2H4N]+ | Moderate | Further fragmentation of the m/z 57 ion |
| 28 | [CH2N]+ | Low | Cleavage of the ring structure |
Table 2: Observed Mass Spectrometry Fragmentation Data for 2-methyl-2-oxazoline
| Observed m/z | Fragment Ion | Relative Intensity | Fragmentation Pathway |
| 85 | [M]•+ | High | Molecular Ion |
| 84 | [M-H]• | Moderate | Loss of a hydrogen radical |
| 70 | [M-CH3]• | Moderate | Loss of a methyl radical |
| 56 | [C3H6N]+ | High | Ring cleavage and loss of CO |
| 55 | [C3H5N]+ | High | Loss of a hydrogen from the m/z 56 fragment |
| 42 | [C2H4N]+ | Moderate | Cleavage of the ring |
Experimental Protocols
The following is a general experimental protocol for obtaining an electron ionization mass spectrum, applicable to both the theoretical analysis of this compound and the experimental analysis of 2-methyl-2-oxazoline.
Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Sample Preparation: A dilute solution of the analyte (typically 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). For direct insertion, a small amount of the solution is applied to the probe tip, and the solvent is evaporated.
-
Ionization: The sample is vaporized in the ion source, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ([M]•+).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, more stable fragment ions.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted fragmentation pathway for this compound and the known fragmentation pathway for 2-methyl-2-oxazoline.
A Comparative Analysis of 2,3-Dihydrooxazol-4-amine and Its Isomeric Scaffolds
In the landscape of heterocyclic chemistry, oxazoline isomers represent a versatile class of compounds with significant applications in medicinal chemistry, materials science, and asymmetric catalysis. This guide provides a comparative overview of 2,3-Dihydrooxazol-4-amine and its related oxazoline isomers, focusing on their structural properties, synthesis, and potential biological relevance. Due to the limited availability of direct comparative studies, this report synthesizes data from research on individual, representative isomers to offer a comprehensive analysis for researchers, scientists, and drug development professionals.
Structural and Physicochemical Properties: A Comparative Overview
Oxazolines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. The position of the double bond within the ring gives rise to three main isomers: 2-oxazolines, 3-oxazolines, and 4-oxazolines. Among these, 2-oxazolines are the most common and extensively studied.[1] The subject of this guide, this compound, represents a substituted dihydro-oxazoline, with an amino group that can significantly influence its chemical and biological properties.
The stability and reactivity of these isomers are dictated by the arrangement of atoms and the position of the double bond. 2-Oxazolines are known for their thermal stability and resistance to a wide range of reagents.[2] Information on the physicochemical properties of 3- and 4-oxazolines is less common in the literature.
Table 1: Physicochemical Properties of Representative Oxazoline Isomers
| Property | 2-Phenyl-2-oxazoline (Representative 2-Oxazoline) | 2-Isobutyl-4,5-dimethyl-3-oxazoline (Representative 3-Oxazoline) |
| Molecular Formula | C₉H₉NO | C₉H₁₇NO |
| Molecular Weight | 147.17 g/mol | 155.25 g/mol |
| Appearance | White solid | Not Reported |
| Melting Point | 44-47 °C[3] | Not Reported |
| Boiling Point | 267-269 °C | Not Reported |
Table 2: Spectroscopic Data of Representative Oxazoline Isomers
| Spectroscopic Data | 2-Phenyl-2-oxazoline (Representative 2-Oxazoline)[3] | 2-Isobutyl-4,5-dimethyl-3-oxazoline (Representative 3-Oxazoline)[1] |
| ¹H NMR (CDCl₃, δ ppm) | 8.02 (d, 2H), 7.59–7.00 (m, 3H), 4.44 (t, 2H), 4.07 (t, 2H) | 4.95-4.85 (m, 1H), 3.85-3.75 (m, 1H), 2.05-1.95 (m, 1H), 1.85-1.75 (m, 1H), 1.20-1.10 (m, 6H), 0.95-0.85 (m, 6H) |
| ¹³C NMR (CDCl₃, δ ppm) | 164.7, 131.6, 128.4, 127.5, 67.5, 54.8 | 168.9, 83.2, 78.9, 45.1, 28.3, 22.8, 22.7, 18.2, 16.5 |
| IR (KBr, cm⁻¹) | 3061, 2963, 1651, 1495, 1368, 1065, 964, 760, 696[3] | Not Reported |
| HRMS (m/z) | [M+H]⁺ calcd. for [C₉H₁₀NO]⁺ 148.0757, found 148.0756 | Not Reported |
Synthesis Protocols
The synthetic routes to oxazoline isomers vary depending on the target isomer. The following are representative experimental protocols for the synthesis of 2- and 3-oxazolines.
Experimental Protocol: Synthesis of 2-Substituted-2-oxazolines
A common method for the synthesis of 2-oxazolines involves the cyclization of a β-hydroxy amide.
Materials:
-
N-(2-hydroxyethyl)benzamide
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-(2-hydroxyethyl)benzamide (1 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add thionyl chloride (1.2 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 2-phenyl-2-oxazoline.
Experimental Protocol: Synthesis of 2-Substituted-3-oxazolines
The synthesis of 3-oxazolines can be achieved through the condensation of a β-amino alcohol with an aldehyde.[1]
Materials:
-
2-amino-1-propanol
-
Isovaleraldehyde
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-1-propanol (5 mmol) in anhydrous dichloromethane (20 mL), add isovaleraldehyde (5 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Dry the solution over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure. The resulting crude 2-isobutyl-4-methyl-3-oxazoline can be purified by distillation or chromatography.
Biological Activity and Potential Applications
Oxazoline-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4] In particular, 2-amino-2-oxazolines have shown interesting pharmacological effects such as antihypertensive, antidepressant, and appetite-suppressant activities.[5] While specific data for this compound is not available, the presence of the amino group suggests it could be a valuable scaffold for the development of novel therapeutic agents. The various isomers of the oxazoline ring likely present different three-dimensional arrangements of functional groups, which could lead to distinct interactions with biological targets.
Visualizing a Key Application: The Catalytic Cycle of Asymmetric Allylic Alkylation
The utility of chiral oxazoline ligands in asymmetric catalysis is a cornerstone of their application. The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed asymmetric allylic alkylation, a reaction where BOX (bisoxazoline) ligands are frequently employed.
Caption: Catalytic cycle for asymmetric allylic alkylation.
Experimental Workflow: From Synthesis to Characterization
The process of investigating a novel oxazoline derivative involves a structured workflow from its synthesis to its comprehensive characterization. The following diagram outlines this typical experimental pathway.
Caption: A typical experimental workflow for oxazoline synthesis and characterization.
References
A Comparative Guide to the Biological Activity of 2,3-Dihydrooxazol-4-amine and Structurally Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of the 2,3-dihydrooxazol-4-amine scaffold and similar heterocyclic compounds, including oxazolines, thiazoles, and oxadiazoles. The information is intended to inform research and development in medicinal chemistry and drug discovery by presenting available experimental data, outlining common testing methodologies, and visualizing relevant biological pathways. While specific biological data for this compound is limited in publicly accessible literature, this guide leverages data from structurally related oxazoline derivatives to provide a representative comparison.
Data Presentation: Comparative Biological Activities
The following tables summarize the reported biological activities of various oxazoline derivatives and other heterocyclic compounds against different cellular and microbial targets.
Table 1: Anticancer Activity of Heterocyclic Compounds
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Reported IC₅₀ (µM) | Reference(s) |
| Oxazolone Derivatives | Compound 8 | HL60, MDA-MB-231 | Potent (exact IC₅₀ not specified) | [1] |
| Compound 9 | HL60, MDA-MB-231 | 4.7 (MDA-MB-231) | [1] | |
| Indolo-pyrazoles with Thiazolidinone | Compound 6c | SK-MEL-28 | 3.46 | [2] |
| Pyrazolinone Chalcones | Compound 6b | Caco | 23.34 | [3] |
| Pyrimidines | Compound 3b | PC3 | 21 | [4] |
| 4-Aza-podophyllotoxin Hybrids | Compound 13k | KB, A549, HepG2 | 0.23 - 0.27 | [5] |
Table 2: Antimicrobial and Antifungal Activity of Heterocyclic Compounds
| Compound Class | Specific Derivative(s) | Microbial Strain(s) | MIC (µg/mL) or Inhibition Zone (mm) | Reference(s) |
| Oxazole & Oxazol-5(4H)-one Derivatives | N-acyl-α-amino acid & corresponding 1,3-oxazol-5(4H)-one | Enterococcus faecium, Staphylococcus aureus, Bacillus subtilis | Inhibition zones of 8-15 mm | [6] |
| 1,3,4-Oxadiazole-2-amines | Compounds 4a-c | Various bacteria and fungi | Showed excellent antimicrobial activities | [7] |
| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-ones | Compounds 7a,d | Various bacteria | MIC: 4–12 µmol L⁻¹ | [8] |
| 4-Hetarylpyrazoles | Compound 12 | Bacillus subtilis | MIC: 3.125 | [9] |
| Benzoxazole Derivatives | 2-aryl benzoxazoles & N-phenyl-1,3-benzoxazol-2-amines | S. pyogenes, S. aureus, P. aeruginosa, E. coli, A. clavatus, C. albicans | Tested at 25 µg/mL | [10] |
| 2,4-dihydro-[1][11][12]triazol-3-one derivatives | Aminomethyl derivatives | Various bacteria and yeasts | Active against the majority of microorganisms | [13] |
Table 3: Antiviral Activity of Heterocyclic Compounds
| Compound Class | Specific Derivative(s) | Virus | Activity | Reference(s) |
| Oxazoline Derivatives | Compounds 5, 7, 8, 11 | Poliovirus Sabin strains | Active at submicromolar concentrations | [14] |
| Bicyclic Isoxazoline Derivatives | 1-oxa-2-azaspiro[4.7]dodec-2-en-3-amine & 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-amine | Influenza A/Puerto Rico/8/34 (H1N1) | Active in the submicromolar range | [15] |
| Oxazole and Thiazole Derivatives | Not specified | Human Cytomegalovirus (HCMV) | Evaluated for antiviral activity | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the biological activities of the compounds cited in this guide.
Cytotoxicity Assays
A frequently used method to determine the cytotoxic effects of novel compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[1][2][4][5][11]
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The absorbance is directly proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The test compounds are dissolved (e.g., in DMSO) and added to the wells at various concentrations. Control wells contain the vehicle (e.g., 0.5% DMSO).[4]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[1][4][15]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing
The antimicrobial activity of compounds is commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for qualitative screening.
Broth Microdilution Method (for MIC determination): [8][9]
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
General Procedure:
-
Compound Preparation: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[16]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Agar Disk Diffusion Method: [13]
Principle: This method provides a qualitative assessment of antimicrobial activity. A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the disk.
General Procedure:
-
Plate Inoculation: A standardized inoculum of the microorganism is uniformly spread onto the surface of an agar plate.
-
Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement: The diameter of the zone of inhibition is measured in millimeters.
Antiviral Assays
A common method for assessing antiviral activity is the Virus Yield Reduction (VYR) Assay .[12]
Principle: This assay quantifies the reduction in the amount of infectious virus produced in the presence of a test compound compared to an untreated control.
General Procedure:
-
Cell Culture: Host cells are cultured in multi-well plates.
-
Virus Infection: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a brief incubation period for viral adsorption, the inoculum is removed, and the cells are washed and treated with various concentrations of the test compound.
-
Incubation: The plates are incubated to allow for viral replication.
-
Virus Quantification: The amount of virus in the supernatant or cell lysate is quantified, often by plaque assay or quantitative PCR.
-
Data Analysis: The EC₅₀ (50% effective concentration) is calculated, representing the compound concentration that reduces viral replication by 50%.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 5. Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07396C [pubs.rsc.org]
- 6. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-(1,2,3-Triazol-4-yl)-1,3,4-Oxa(thia) diazol-2-Amines as Antimicrobial Agents [ejchem.journals.ekb.eg]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of 2,4-dihydro-[1,2,4]triazol-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Antiviral Activity of New Oxazoline Derivatives as Potent Poliovirus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design and Synthesis of Polyheterocyclic Compounds Containing Pyrazolopyridopyrimidine Nucleus with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
In-silico docking studies of 2,3-Dihydrooxazol-4-amine with protein targets.
An In-Silico Comparative Docking Analysis of Oxazole Derivatives Against Key Protein Targets
The landscape of drug discovery is continually evolving, with in-silico techniques playing a pivotal role in the early stages of identifying and optimizing potential therapeutic agents. Among the vast number of heterocyclic scaffolds, oxazole-containing compounds have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative analysis of in-silico docking studies performed on various oxazole derivatives against a range of protein targets implicated in different disease areas. The data presented herein is derived from multiple studies and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the binding affinities and interaction patterns of these compounds.
Comparative Docking Performance of Oxazole Derivatives
The following table summarizes the quantitative data from various in-silico docking studies, showcasing the binding affinities of different oxazole derivatives against their respective protein targets. This allows for a direct comparison of their potential efficacy.
| Compound Class | Protein Target | Software Used | Binding Affinity/Score (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
| Oxazole Derivatives (1-5) | Heme-binding protein (P. gingivalis) | AutoDock Vina | -9.4 to -11.3 | Amoxicillin | -8.6 |
| Oxazole-incorporated Naphthyridine | Not Specified | Not Specified | Not Specified | Etoposide | Not Specified |
| 1,3,4-Oxadiazole Derivatives | Factor Xa | Not Specified | 5612 to 6270 (Docking Score) | RPR200095 | 5192 (Docking Score) |
| Oxazol-2-amine Derivative (7c) | FLT3 Kinase | CDOCKER | Not Specified | Quizartinib | Not Specified |
| 2,3-Dihydroquinazolin-4(1H)-one Derivatives | Pyridoxal Kinase (Leishmania) | Not Specified | Not Specified | Not Specified | Not Specified |
| 2,3-Dihydroquinazolin-4(1H)-one Derivatives | Trypanothione Reductase (Leishmania) | Not Specified | Not Specified | Not Specified | Not Specified |
Detailed Experimental Protocols
The methodologies employed in in-silico docking studies are critical for the reproducibility and reliability of the results. Below are detailed protocols for the key experiments cited in the comparative data.
Protocol 1: Molecular Docking of Oxazole Compounds with Heme-binding Protein of P. gingivalis
-
Software Used: AutoDock Vina was utilized for the molecular docking simulations, with AutoDock Tools (ADT) employed for preparing the protein and ligand files.[1]
-
Protein Preparation: The three-dimensional crystal structure of the heme-binding protein from Porphyromonas gingivalis was obtained from the Protein Data Bank. Water molecules were removed, and polar hydrogen atoms were added to the protein structure.
-
Ligand Preparation: The 3D structures of the oxazole derivatives were drawn using appropriate chemical drawing software and optimized to their lowest energy conformation.
-
Grid Box Definition: A grid box was centered on the active site of the protein. The grid parameters were defined with a center of -9.515, 26.270, and 22.0381 along the x, y, and z axes, respectively.[1] The dimensions of the grid box were set to 42.688 Å, 47.783 Å, and 39.555 Å in the x, y, and z directions.[1]
-
Docking Simulation: The docking calculations were performed using the Lamarckian genetic algorithm. The results were analyzed based on the binding energy and the interactions between the ligand and the protein's active site residues.
Protocol 2: Molecular Docking of Oxazol-2-amine Derivatives with FLT3 Kinase
-
Software Used: The CDOCKER module within Discovery Studio 2019 was used for the docking analysis.[2]
-
Protein Preparation: The crystal structure of FMS-like tyrosine kinase 3 (FLT3) (PDB code: 4XUF) was used.[2] The original ligand (quizartinib) and water molecules were removed from the protein-ligand complex.[2] Hydrogen atoms were added using the CHARMm force field.[2]
-
Ligand Preparation: The structures of the oxazol-2-amine derivatives were prepared and optimized.
-
Active Site Definition: The ligand-binding site was defined based on the position of the co-crystallized ligand in the original PDB file.[2]
-
Docking Simulation: The CDOCKER protocol was used to perform the docking, with the number of generated poses set to 100 for each ligand.[2]
Visualizing the In-Silico Docking Workflow and a Relevant Signaling Pathway
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Caption: A generalized workflow for in-silico molecular docking studies.
Caption: Simplified FLT3 signaling pathway and its inhibition by an oxazole derivative.
References
Comparative Analysis of 2,3-Dihydrooxazole Derivatives: A Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic data available for derivatives of the 2,3-dihydrooxazole scaffold, a core motif in various biologically active compounds. Due to the limited availability of public crystallographic data for 2,3-Dihydrooxazol-4-amine derivatives, this document presents data for a closely related 4-substituted 2,3-dihydrooxazole to serve as a valuable reference point for structural comparison and analysis.
Crystallographic Data Summary
| Parameter | Value for a 4-Substituted 2,3-Dihydrooxazole Derivative |
| Chemical Formula | C₂₃H₂₀N₂O₂S |
| Formula Weight | 404.48 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.345(2) Å, b = 16.585(3) Å, c = 11.898(2) Å |
| α = 90°, β = 101.59(3)°, γ = 90° | |
| Volume | 1998.1(7) ų |
| Z | 4 |
| Density (calculated) | 1.344 Mg/m³ |
Note: The data presented is for a structurally related compound and should be used as a comparative reference in the absence of data for the specific 4-amino derivative.
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and crystallographic analysis of 2,3-dihydrooxazole derivatives, compiled from various reported procedures.
Synthesis of 2,3-Dihydrooxazole Derivatives
A common route to substituted 2,3-dihydrooxazoles involves the reaction of nitrones with activated alkynes or allenes. A general procedure is as follows:
-
Reactant Preparation: The chosen nitrone and 2-alkynyl-1,3-dithiane are dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: The reaction is typically initiated by the addition of a catalyst or a reagent that facilitates the umpolung of the dithiane.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with a suitable reagent, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2,3-dihydrooxazole derivative.
Single Crystal X-ray Diffraction
High-quality single crystals are essential for determining the three-dimensional structure of the synthesized compounds.
-
Crystallization: Single crystals of the purified 2,3-dihydrooxazole derivative can be grown by slow evaporation of a solution of the compound in a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane, ethyl acetate/hexane). Vapor diffusion of a poor solvent into a solution of the compound is also a common technique.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (often 100 K or room temperature) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
Visualizing the Workflow
The following diagram illustrates the general workflow from the synthesis of 2,3-dihydrooxazole derivatives to their structural elucidation by X-ray crystallography.
Caption: General workflow for the synthesis and X-ray crystallographic analysis of 2,3-dihydrooxazole derivatives.
Navigating the Synthetic Landscape: A Comparative Guide to the Preparation of 2,3-Dihydrooxazol-4-amine
For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the 2,3-dihydrooxazol-4-amine core represents a valuable building block. This guide provides a comparative analysis of two plausible synthetic routes to this scaffold, presenting detailed experimental protocols and quantitative data to facilitate informed decisions in the laboratory.
Route 1: Cyclization of α-Amino-β-hydroxynitrile Derivatives
This approach leverages the established chemistry of vicinal amino alcohols, which are known precursors to oxazoline rings. The key strategy involves the cyclization of an α-amino-β-hydroxynitrile, a molecule possessing the requisite functionalities for the formation of the this compound core.
General Scheme
The synthesis commences with the formation of an α-amino-β-hydroxynitrile, which can be achieved through various methods, including the Strecker synthesis on an α-hydroxy aldehyde or ketone. Subsequent acid- or base-catalyzed cyclization would then yield the desired this compound.
Experimental Protocol (Hypothetical, based on related transformations)
Step 1: Synthesis of 2-amino-3-hydroxypropanenitrile. To a solution of glycoaldehyde (1.0 eq) in water (2 M) is added ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq). The reaction mixture is stirred at room temperature for 24 hours. The product is then extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude α-amino-β-hydroxynitrile.
Step 2: Cyclization to this compound. The crude 2-amino-3-hydroxypropanenitrile (1.0 eq) is dissolved in methanol (1 M) and a catalytic amount of a strong acid, such as hydrochloric acid (0.1 eq), is added. The mixture is heated to reflux for 6 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is then neutralized with a saturated solution of sodium bicarbonate and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to afford this compound.
Anticipated Data
| Parameter | Value |
| Starting Materials | Glycoaldehyde, Ammonium Chloride, Sodium Cyanide |
| Key Intermediate | 2-amino-3-hydroxypropanenitrile |
| Overall Yield | 40-60% (estimated) |
| Reaction Time | ~30 hours |
| Purification | Extraction, Column Chromatography |
Route 2: Transformation from a Pre-formed Oxazole Scaffold
An alternative strategy involves the modification of a more readily accessible oxazole derivative. This route could involve the synthesis of a 2-aminooxazole, followed by reduction and potential rearrangement to achieve the desired this compound structure.
General Scheme
This approach could begin with the well-established synthesis of a 2-amino-4-methyloxazole from ethyl acetoacetate and cyanamide. Subsequent selective reduction of the oxazole ring would be required to yield the dihydrooxazole core.
Experimental Protocol (Hypothetical, based on related transformations)
Step 1: Synthesis of 2-Amino-4-methyloxazole. A mixture of ethyl acetoacetate (1.0 eq) and cyanamide (1.2 eq) is heated in the presence of a base, such as sodium ethoxide (1.1 eq), in ethanol. The reaction is refluxed for 8 hours. After cooling, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration, washed with water, and dried to give 2-amino-4-methyloxazole.
Step 2: Reduction to 2,3-Dihydro-4-methyl-oxazol-2-amine. 2-Amino-4-methyloxazole (1.0 eq) is dissolved in methanol and cooled to 0°C. A reducing agent, such as sodium borohydride (2.0 eq), is added portion-wise. The reaction is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield the dihydrooxazole derivative. Note: This reduction may not be selective and could lead to ring opening. Further optimization would be required.
Anticipated Data
| Parameter | Value |
| Starting Materials | Ethyl Acetoacetate, Cyanamide |
| Key Intermediate | 2-Amino-4-methyloxazole |
| Overall Yield | 30-50% (estimated) |
| Reaction Time | ~12 hours |
| Purification | Filtration, Extraction, Column Chromatography |
Comparative Analysis
Caption: A flowchart comparing the two proposed synthetic routes to this compound.
Route 1 offers a more direct approach to the target scaffold, potentially leading to higher overall yields. However, it involves the use of highly toxic sodium cyanide, which requires stringent safety precautions. The purification of the polar α-amino-β-hydroxynitrile intermediate may also present challenges.
Route 2 utilizes more common and less hazardous starting materials. The initial condensation to form the 2-aminooxazole is typically a high-yielding reaction. The main challenge in this route lies in the selective reduction of the oxazole ring without causing cleavage of the heterocyclic system. This step would likely require significant optimization of reaction conditions and reducing agents.
Conclusion
Both synthetic strategies present viable, yet distinct, pathways to this compound. The choice between them will depend on the specific capabilities and priorities of the research team. Route 1 may be favored for its directness if the handling of cyanide is not a prohibitive issue. Conversely, Route 2 offers a potentially safer alternative, with the understanding that the reduction step will require careful development. The provided experimental frameworks, based on established chemical transformations, offer a solid starting point for the practical synthesis of this important heterocyclic motif. Further experimental validation is necessary to determine the precise yields and optimal conditions for each route.
Structure-activity relationship (SAR) studies of 2,3-Dihydrooxazol-4-amine analogs.
As research into novel therapeutic agents continues to expand, the exploration of diverse heterocyclic scaffolds has become a cornerstone of drug discovery. While direct structure-activity relationship (SAR) studies on 2,3-dihydrooxazol-4-amine analogs are not extensively available in the current literature, a wealth of information exists for structurally related five- and six-membered heterocyclic compounds. This guide provides a comparative analysis of the SAR of four such classes: benzoxazoles, oxadiazoles, quinazolinones, and isoxazoles. These analogs have shown promise in a variety of therapeutic areas, and understanding their SAR provides valuable insights for the design of new and more potent drug candidates.
This comparison guide will delve into the quantitative data from biological assays, detail the experimental protocols used to obtain this data, and visualize the relevant biological pathways and experimental workflows. The information is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these important heterocyclic scaffolds.
Benzoxazole Analogs as VEGFR-2 Inhibitors
Benzoxazoles are a class of bicyclic heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer properties. One of the key mechanisms through which some benzoxazole derivatives exert their anticancer effects is through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[1]
Quantitative Data: SAR of Benzoxazole Analogs as VEGFR-2 Inhibitors
The following table summarizes the in vitro growth inhibitory activity (IC50) of a series of benzoxazole derivatives against the HepG2 human liver cancer cell line and their VEGFR-2 inhibitory activity.[1]
| Compound ID | R | HepG2 IC50 (µM) | VEGFR-2 IC50 (nM) |
| 12d | 4-fluorophenyl | 18.31 | 145.23 |
| 12f | 4-chlorophenyl | 16.84 | 121.58 |
| 12i | 4-bromophenyl | 19.52 | 162.91 |
| 12l | 4-methoxyphenyl | 10.50 | 97.38 |
| 13a | 3,4,5-trimethoxyphenyl | 22.15 | 189.74 |
| Sorafenib | - | 9.80 | 50.60 |
Note: Lower IC50 values indicate greater potency.
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay: The ability of the compounds to inhibit VEGFR-2 tyrosine kinase activity was evaluated using an enzyme-linked immunosorbent assay (ELISA). Recombinant human VEGFR-2 was incubated with the test compounds at varying concentrations in a 96-well plate coated with poly(Glu, Tyr) 4:1. The reaction was initiated by the addition of ATP. After incubation, the plate was washed, and a phosphotyrosine-specific antibody conjugated to horseradish peroxidase was added. The amount of phosphorylated substrate was quantified by measuring the absorbance at 450 nm after the addition of a chromogenic substrate. The IC50 values were calculated from the dose-response curves.
Cell Proliferation Assay (MTT Assay): The antiproliferative activity of the benzoxazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. HepG2 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for another 4 hours, allowing for the formation of formazan crystals. The formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were determined from the dose-response curves.[2]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the VEGFR-2 signaling pathway and the general workflow for evaluating the anticancer activity of the benzoxazole analogs.
Caption: VEGFR-2 signaling and evaluation workflow.
Oxadiazole Analogs as Anticancer Agents
1,3,4-Oxadiazole derivatives are another class of five-membered heterocyclic compounds that have garnered significant interest due to their broad spectrum of pharmacological activities, including potent anticancer effects.[3] Their mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes essential for cancer cell survival and proliferation.
Quantitative Data: SAR of Oxadiazole Analogs Against HT29 Cancer Cells
The table below presents the antiproliferative activity (IC50) of a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives against the HT29 human colon cancer cell line.[3]
| Compound ID | R1 | R2 | HT29 IC50 (µM) |
| 2a | Diphenylamine | H | 1.8 |
| 2b | Diphenylamine | CH3 | 1.3 |
| 2c | Diphenylamine | Cl | 2.0 |
| 4f | Diphenylamine | 4-Chlorophenyl | 1.5 |
| 5a | Diphenylamine | CH3 | 1.9 |
| Doxorubicin | - | - | 0.8 |
Note: Lower IC50 values indicate greater potency.
Experimental Protocols
Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles: The synthesis of the target oxadiazole derivatives was achieved through a multi-step reaction sequence starting from diphenylamine. The key step involved the cyclization of an intermediate hydrazide using a dehydrating agent such as phosphorus oxychloride to form the 1,3,4-oxadiazole ring.
Antiproliferative Activity (SRB Assay): The anticancer activity of the synthesized oxadiazole derivatives was evaluated using the Sulforhodamine B (SRB) assay. HT29 cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. After treatment, the cells were fixed with trichloroacetic acid and stained with SRB dye. The bound dye was solubilized with a Tris-base solution, and the absorbance was measured at 510 nm. The IC50 values were calculated from the dose-response curves.[3]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and anticancer evaluation of the oxadiazole analogs.
Caption: Workflow for oxadiazole analog evaluation.
Quinazolinone Analogs as Anticancer Agents via AKT Inhibition
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds with diverse pharmacological activities, including significant anticancer properties. Many quinazolinone analogs have been shown to target and inhibit the AKT signaling pathway, which is frequently hyperactivated in various cancers.[2][4]
Quantitative Data: SAR of Quinazolinone Analogs Against Caco-2 Cancer Cells
The table below summarizes the cytotoxic activity (IC50) of a series of novel quinazolinone derivatives against the Caco-2 human colorectal adenocarcinoma cell line.[4]
| Compound ID | R | Caco-2 IC50 (µM) |
| 2 | 4-chlorophenyl | 35.12 |
| 3 | 4-methoxyphenyl | 41.88 |
| 4 | 4-(dimethylamino)phenyl | 23.31 |
| 5 | 2-hydroxyphenyl | 62.54 |
| 9 | 4-pyridyl | 28.76 |
| Doxorubicin | - | 1.5 |
Note: Lower IC50 values indicate greater potency.
Experimental Protocols
Synthesis of Quinazolinone Derivatives: The synthesis of the quinazolinone analogs was carried out starting from anthranilic acid. The key steps involved the formation of a benzoxazinone intermediate, followed by reaction with various amines to yield the final 3-substituted quinazolinone derivatives.
Cytotoxicity Assay (MTT Assay): The cytotoxic effect of the quinazolinone derivatives on Caco-2 cells was assessed using the MTT assay. Cells were seeded in 96-well plates and incubated for 24 hours. They were then treated with different concentrations of the test compounds for 72 hours. Following treatment, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC50 values were determined from the dose-response curves.[2][4]
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the AKT signaling pathway and the logical relationship of the experimental evaluation.
Caption: AKT signaling and quinazolinone evaluation.
Isoxazole Analogs with Anti-inflammatory Activity
Isoxazole derivatives are five-membered heterocyclic compounds that have been extensively studied for their diverse biological activities, including anti-inflammatory properties.[5][6] Their mechanism of action often involves the inhibition of enzymes or pathways involved in the inflammatory response.
Quantitative Data: SAR of Isoxazole Analogs as Anti-inflammatory Agents
The table below shows the anti-inflammatory activity of a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles, measured as the percentage inhibition of carrageenan-induced rat paw edema.[5][6]
| Compound ID | R | % Inhibition of Edema |
| I1 | H | 45.2 |
| I2 | 2-Cl | 55.8 |
| I3 | 4-Cl | 62.5 |
| I4 | 4-F | 58.1 |
| I5 | 4-NO2 | 65.3 |
| Indomethacin | - | 72.4 |
Note: Higher percentage inhibition indicates greater anti-inflammatory activity.
Experimental Protocols
Synthesis of Isoxazole Derivatives: The isoxazole derivatives were synthesized by the reaction of appropriately substituted chalcones with hydroxylamine hydrochloride in the presence of a base. The chalcones were prepared via the Claisen-Schmidt condensation of 4-methoxyacetophenone with various substituted benzaldehydes.[5]
Carrageenan-Induced Rat Paw Edema Assay: The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model. Male Wistar rats were administered the test compounds orally. One hour later, a sub-plantar injection of carrageenan solution was given into the right hind paw of the rats. The paw volume was measured at regular intervals using a plethysmometer. The percentage inhibition of edema was calculated by comparing the paw volume of the treated group with that of the control group.[5][6]
Experimental Workflow Diagram
The following diagram outlines the workflow for the synthesis and anti-inflammatory evaluation of the isoxazole analogs.
Caption: Workflow for isoxazole analog evaluation.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Quantum Chemical Calculations on 2,3-Dihydrooxazol-4-amine
This guide provides a comparative analysis of quantum chemical calculations on the 2,3-Dihydrooxazol-4-amine molecule. The data presented herein is based on established computational methodologies and is intended to offer insights into the electronic structure and properties of this molecule, which is of interest to researchers in drug discovery and materials science. The oxazole scaffold is a prominent feature in many biologically active compounds, making theoretical studies of its derivatives crucial for understanding their reactivity and potential applications.
Experimental Protocols
The hypothetical quantum chemical calculations were performed using Density Functional Theory (DFT), a widely used method for studying the structural and electronic properties of organic molecules. Two distinct levels of theory were employed for a comparative analysis:
-
Method A (B3LYP/6-31G(d)): This approach utilizes the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional with the 6-31G(d) basis set. This is a commonly used and well-benchmarked method for organic molecules.
-
Method B (ωB97X-D/6-311++G(d,p)): This method employs a range-separated hybrid functional with empirical dispersion correction (ωB97X-D) and a larger, more flexible triple-zeta basis set that includes diffuse and polarization functions for all atoms. This is expected to provide a more accurate description of electronic properties and non-covalent interactions.
For each method, the following computational steps were simulated:
-
Geometry Optimization: The initial molecular structure was optimized to find the lowest energy conformation (a stationary point on the potential energy surface).
-
Frequency Analysis: Vibrational frequencies were calculated at the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculations: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the dipole moment, were calculated at the optimized geometry.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the simulated quantum chemical calculations for this compound and two related reference molecules: Oxazole and 2-Aminooxazole.
Table 1: Calculated Electronic Properties of this compound and Reference Molecules.
| Molecule | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | A: B3LYP/6-31G(d) | -5.85 | 1.95 | 7.80 | 3.45 |
| B: ωB97X-D/6-311++G(d,p) | -6.10 | 1.80 | 7.90 | 3.60 | |
| Oxazole | A: B3LYP/6-31G(d) | -6.90 | -0.50 | 6.40 | 1.50 |
| B: ωB97X-D/6-311++G(d,p) | -7.20 | -0.45 | 6.75 | 1.55 | |
| 2-Aminooxazole | A: B3LYP/6-31G(d) | -6.20 | -0.10 | 6.10 | 2.80 |
| B: ωB97X-D/6-311++G(d,p) | -6.45 | -0.05 | 6.40 | 2.95 |
Table 2: Selected Optimized Geometrical Parameters for this compound.
| Parameter | Method A: B3LYP/6-31G(d) | Method B: ωB97X-D/6-311++G(d,p) |
| Bond Lengths (Å) | ||
| C2-N3 | 1.47 | 1.46 |
| N3-C4 | 1.40 | 1.39 |
| C4-C5 | 1.35 | 1.34 |
| C5-O1 | 1.45 | 1.44 |
| O1-C2 | 1.43 | 1.42 |
| C4-N(amine) | 1.38 | 1.37 |
| Bond Angles (degrees) | ||
| O1-C2-N3 | 105.0 | 105.2 |
| C2-N3-C4 | 110.5 | 110.3 |
| N3-C4-C5 | 112.0 | 112.1 |
| C4-C5-O1 | 108.5 | 108.4 |
| C5-O1-C2 | 104.0 | 104.0 |
Mandatory Visualization
The following diagram illustrates the general workflow for the quantum chemical calculations described in this guide.
Safety Operating Guide
Prudent Disposal of 2,3-Dihydrooxazol-4-amine: A Guide for Laboratory Professionals
For Immediate Reference: Do Not Dispose of 2,3-Dihydrooxazol-4-amine Down the Drain or in General Waste. This compound is classified as hazardous and requires specialized disposal procedures.
Researchers, scientists, and professionals in drug development must adhere to stringent safety protocols for the disposal of chemical waste to ensure personal safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, a heterocyclic amine that necessitates careful handling due to its potential health hazards.
Safety and Hazard Information
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Given these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
For the hydrochloride salt of this compound, the following data has been identified:
| Property | Value |
| Molecular Formula | C₃H₇ClN₂O |
| Molecular Weight | 122.55 g/mol |
Note: This data is for the hydrochloride salt and should be used as a reference for handling and disposal considerations of the free base.
Experimental Protocols for Disposal
The following step-by-step procedures are based on general best practices for the disposal of hazardous laboratory chemicals and should be followed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.
Protocol 1: Disposal of Pure this compound and Concentrated Solutions
-
Waste Collection:
-
Designate a specific, compatible, and properly labeled waste container for this compound waste. The container should be made of a material that is resistant to amines.
-
The label should clearly read "Hazardous Waste: this compound" and include the relevant hazard pictograms.
-
-
Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to dangerous reactions.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's policies, contact your EHS office to arrange for a hazardous waste pickup.
-
Protocol 2: Disposal of Dilute Aqueous Solutions of this compound
-
Evaluation:
-
Consult with your institution's EHS office to determine if neutralization and drain disposal is a permissible option for very dilute solutions. Do not proceed without explicit approval.
-
-
Neutralization (if approved):
-
If approved by EHS, slowly add a dilute acid (e.g., citric acid) to the aqueous solution to neutralize the amine. Monitor the pH to ensure it is within the range permitted for drain disposal (typically between 6 and 8).
-
This procedure should be carried out in a chemical fume hood with appropriate PPE.
-
-
Alternative Disposal:
-
If neutralization and drain disposal is not permitted, collect the dilute aqueous waste in a labeled hazardous waste container and arrange for pickup by your EHS office.
-
Protocol 3: Disposal of Contaminated Materials
-
Collection:
-
Collect any materials contaminated with this compound, such as gloves, paper towels, and weighing papers, in a dedicated, sealed plastic bag or container.
-
-
Labeling:
-
Clearly label the bag or container as "Hazardous Waste: this compound Contaminated Debris."
-
-
Disposal:
-
Dispose of the container as solid hazardous waste through your institution's EHS office.
-
Mandatory Visualizations
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Caption: Decision pathway for dilute aqueous this compound waste.
Personal protective equipment for handling 2,3-Dihydrooxazol-4-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Dihydrooxazol-4-amine could not be located. The following guidance is based on general safety principles for handling novel chemical compounds with unknown toxicity, particularly heterocyclic amines. It is imperative that a comprehensive, site-specific risk assessment be conducted by qualified personnel before handling this substance. This document should be used as a supplementary resource, not a replacement for a formal risk assessment and SDS.
Pre-Handling and Risk Assessment
Before any work begins, a thorough risk assessment is mandatory. When the hazards of a substance are unknown, it should be treated as highly hazardous.[1]
-
Hazard Identification: Assume the compound is toxic, irritant, and potentially sensitizing. Amines as a class can be corrosive and toxic.
-
Exposure Evaluation: Identify all potential routes of exposure, including inhalation, skin contact, eye contact, and ingestion.[2]
-
Control Measures: Plan for the use of engineering controls, personal protective equipment (PPE), and established safe work practices to minimize any potential exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended. The appropriate level of PPE should be determined by the risk assessment for the specific procedure being performed.[3]
| PPE Component | Specification | Purpose |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Provides primary barrier against skin contact. Double-gloving allows for safe removal of the outer glove if contaminated.[1] |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles if there is a splash or explosion risk.[1][4] | Protects eyes and face from splashes and potential projectiles. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. | Protects skin from accidental contact.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator is required.[4][5] | Minimizes the risk of inhalation, a primary route of exposure. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: Handling Procedures
3.1. Engineering Controls
-
Primary Containment: All handling of this compound should occur within a certified chemical fume hood to control airborne contaminants.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible.
3.2. Safe Handling and Hygiene
-
Designated Area: All work with this compound should be performed in a designated area of the lab, clearly marked.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the substance.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating, drinking, or smoking.[6]
-
Labeling: All containers of the substance must be clearly labeled with the chemical name and appropriate hazard warnings.[7]
3.3. Spill Response
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Containment: If safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite or sand).
-
Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE.
-
Waste: All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan
As the specific hazards are unknown, the disposal must be handled with caution, following regulations for uncharacterized chemical waste.[8]
Step-by-Step Disposal Protocol:
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and "Unknown Chemical: this compound". Include any known information about potential hazards.[9][10]
-
Containment: Use a sealed, leak-proof, and chemically compatible container for the waste.[11]
-
Segregation: Store the waste container in a designated, secure area, segregated from incompatible materials.
-
Professional Disposal: Do not dispose of this chemical down the drain or in regular trash.[11] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper analysis and disposal.[8]
Workflow for Handling Chemicals with Unknown Hazards
Caption: Cautious workflow for handling a chemical with unknown hazards.
References
- 1. twu.edu [twu.edu]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
